Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scalable
Content Type: Technical Whitepaper / Process Chemistry Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6) is a high-value non-canonical amino acid. Structurally, it serves as a conformationally restricted analog of
-methylphenylalanine or a dihydro-analog of tryptophan. Its indoline core provides unique electronic properties (electron-rich aromatic system) and reduced planarity compared to indole, making it a critical scaffold for designing peptidomimetics, integrin inhibitors, and GPCR ligands where -stacking and specific steric occlusion are required.
This guide details a robust, scalable synthetic route designed for reproducibility and high enantiomeric excess (ee).[1] Unlike classical Strecker syntheses which often yield racemic mixtures requiring tedious resolution, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by Asymmetric Hydrogenation . This "Asymmetric Dehydroamino Acid" route is the industry standard for generating high-purity unnatural amino acids.
Retrosynthetic Analysis
To design a self-validating synthetic pathway, we disconnect the target molecule at the
-carbon/-carbon bond and the -methyl bond.
Disconnection A (C-C Bond Formation): The amino acid backbone is best installed via a condensation of an aromatic aldehyde with a glycine cation equivalent.
Disconnection B (Functional Group Interconversion): The 5-substituted indoline core is accessed via electrophilic aromatic substitution (Formylation) on the electron-rich 1-methylindoline.
Figure 1: Retrosynthetic strategy prioritizing convergent assembly and late-stage stereocontrol.
Phase 1: Scaffold Preparation
The objective of this phase is to synthesize 1-methylindoline-5-carbaldehyde .[2] Direct formylation of indoline is risky due to potential polymerization; therefore,
-methylation is the requisite first step to protect the nitrogen and activate the C5 position.
Mechanism: Formation of the electrophilic Vilsmeier reagent (chloroiminium ion) followed by Electrophilic Aromatic Substitution (EAS) at the para-position (C5) relative to the nitrogen.
Protocol:
Place anhydrous DMF (3.0 eq) in a flame-dried flask under
.
Cool to 0°C. Add
(1.2 eq) dropwise. Caution: Exothermic.[2] Stir 30 min to form the Vilsmeier salt (white precipitate may form).
Add solution of 1-methylindoline (1.0 eq) in DMF dropwise at 0°C.
Heat to 60–80°C for 2 hours. The solution typically turns viscous/orange.
Hydrolysis (Critical): Pour reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.
Purification: The product, 1-methylindoline-5-carbaldehyde , precipitates or is extracted (DCM). Recrystallize from EtOH/Water if necessary.
Checkpoint:
NMR should show a distinct aldehyde singlet at ppm.
Phase 2: Amino Acid Construction
This phase constructs the amino acid backbone using
-Boc-\alpha-phosphonoglycine trimethyl ester . This reagent is superior to the Wittig reagent because the phosphate byproduct is water-soluble, simplifying purification.
Critical Handling Note: Indolines are susceptible to oxidation to indoles upon prolonged exposure to air and light. Store the final product and intermediates under Argon at -20°C.
References
ChemScene. (n.d.). 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS 1341667-88-6). Retrieved from
Sigma-Aldrich. (n.d.). 1-Methylindoline-5-carbaldehyde (CAS 60082-02-2). Retrieved from
Burk, M. J., et al. (2004). Highly Enantioselective Asymmetric Hydrogenation of beta-Acetamido Dehydroamino Acid Derivatives. Organic Letters, 6(20), 3645-3647.
European Patent Office. (2007).[4] Thiazole Compounds as Protein Kinase B Inhibitors (EP 1981884 B1). (Describes use of Boc-alpha-phosphonoglycine trimethyl ester).
Miller, E. W., et al. (2020). Synthesis of 1-methylindoline-5-carbaldehyde via Vilsmeier-Haack.[5] Royal Society of Chemistry (RSC) Advances / ESI.
A Conformational and Electronic Isostere of Phenylalanine for Next-Generation Peptidomimetics
Executive Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS 1341667-88-6) is a specialized non-canonical amino acid (NCAA) serving as a critical building block in modern drug discovery. Structurally, it functions as a phenylalanine isostere with unique electronic properties derived from its electron-rich 1-methylindoline core.
Unlike tryptophan, where the indole ring is attached at the C3 position, this compound features a dihydroindole (indoline) system attached at the C5 position (para to the nitrogen). This specific geometry allows it to mimic the steric bulk of phenylalanine while introducing a strong electron-donating group (the methylated nitrogen) into the aromatic system. This modification is pivotal for optimizing cation-
interactions , enhancing fluorescence quenching capabilities in FRET pairs, and restricting side-chain conformational flexibility in bioactive peptides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Sensitive to oxidation (indoline indole conversion)
Structural Significance
The 1-methylindoline-5-yl side chain offers a "hybrid" character:
Steric Profile: Similar to p-substituted phenylalanine (e.g., p-methylphenylalanine).
Electronic Profile: Highly electron-rich due to the para-amino substituent effect of the indoline nitrogen. This makes the aromatic ring a potent donor in charge-transfer complexes.
Conformational Constraint: The fused bicyclic system reduces the entropic penalty upon binding compared to flexible alkyl-phenyl chains.
Synthesis & Manufacturing Protocol
Note: While various routes exist, the following Asymmetric Hydrogenation Route is the industry standard for generating high-enantiopurity material suitable for pharmaceutical applications.
Core Reaction Pathway
The synthesis hinges on the regioselective formylation of 1-methylindoline followed by condensation and asymmetric reduction.
Step 1: Vilsmeier-Haack Formylation
The 1-methylindoline substrate undergoes electrophilic aromatic substitution. The nitrogen lone pair directs the formyl group almost exclusively to the C5 position (para).
Reaction of the aldehyde with a protected phosphonoglycinate yields the dehydroamino acid.
Reagents: Boc-
-phosphonoglycine trimethyl ester, DBU or TMG (base).
Conditions: DCM,
.
Mechanism: Stereoselective formation of the (Z)-dehydroamino acid ester.
Step 3: Asymmetric Hydrogenation
This is the critical chirality-defining step.
Catalyst: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(Dipamp)]BF
.
Conditions:
(5-10 bar), MeOH, RT.
Outcome: >98% ee of the (S)- or (R)-protected amino acid.
Step 4: Deprotection
Standard acid/base hydrolysis yields the free zwitterionic amino acid (CAS 1341667-88-6).
Visualization: Synthesis Workflow
Caption: Figure 1. Stereoselective synthesis pathway via asymmetric hydrogenation of the dehydroamino acid precursor.
Applications in Drug Discovery & Chemical Biology
Peptidomimetics & Integrin Antagonism
This amino acid is frequently employed to target RGD-binding integrins (e.g.,
). The indoline scaffold provides a rigidified mimic of the aromatic side chains found in natural ligands (like the phenylalanine in the RGD motif), improving potency by reducing the entropic cost of binding.
Mechanism: The electron-rich ring engages in stronger
-stacking interactions with receptor residues (e.g., Tyrosine or Tryptophan in the binding pocket) compared to a standard phenyl ring.
Voltage Sensing & FRET Probes
Indoline derivatives are precursors to "VoltageFluor" dyes. Incorporating CAS 1341667-88-6 into a peptide sequence allows for site-specific labeling with environmental sensors.
Fluorescence: While the amino acid itself has low quantum yield, it acts as an efficient electron donor in Photoinduced Electron Transfer (PeT) systems, useful for quenching adjacent fluorophores to map conformational changes.
NMDA Receptor Modulation
Analogs of this compound (specifically 3-substituted indolines) have shown activity as glycine-site agonists for NMDA receptors.[5] The 5-substituted variant (this CAS) is used to probe the steric tolerance of the "lipophilic pocket" within the GluN1 subunit.
To incorporate CAS 1341667-88-6 into a peptide chain, it must first be Fmoc-protected. The following protocol assumes the use of Fmoc-2-Amino-3-(1-methylindolin-5-yl)propanoic acid .
Pre-requisites
Resin: Wang or Rink Amide resin.
Coupling Reagent: HATU or DIC/Oxyma (preferred to prevent racemization of this electron-rich residue).
Oxidation Risk: The indoline moiety is susceptible to oxidation to the corresponding indole (aromatization of the 5-membered ring). This reaction is accelerated by light and acidic conditions.
Storage: Store at
under Argon or Nitrogen atmosphere.
Handling: Avoid prolonged exposure to strong acids (e.g., during TFA cleavage in SPPS, use scavengers like triisopropylsilane (TIPS) and phenol to prevent oxidation).
References
Urwyler, S., et al. (2009).[5] "Synthesis and pharmacology of 3-substituted indoline-2-carboxylic acid derivatives as NMDA receptor antagonists." Neuropharmacology.
Miller, E. W., et al. (2012). "VoltageFluors: a family of sensitive voltage-sensitive dyes for functional imaging." Proceedings of the National Academy of Sciences. (Contextual reference for indoline electron donor properties).
Maolanon, A. R., et al. (2017).[5] "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." Frontiers in Chemistry. Retrieved from [Link]
Knochel, P., et al. (2007). "Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles." Organic Letters.
Technical Guide: Therapeutic Targets of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Executive Summary 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-Ind5-Ala ) is a synthetic, non-proteinogenic amino acid derivative. Structurally, it represents a hybrid pharmacophore bridging...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-Ind5-Ala ) is a synthetic, non-proteinogenic amino acid derivative. Structurally, it represents a hybrid pharmacophore bridging L-Phenylalanine and L-Tryptophan , characterized by a reduced indole (indoline) ring methylated at the N1 position and linked to the alanine backbone via the C5 position.
This structural configuration—specifically the 1-methylindoline-5-yl moiety—confers unique lipophilicity and steric properties that prevent canonical metabolic degradation while retaining high affinity for large neutral amino acid transporters. Consequently, this molecule and its analogs are emerging as critical chemical probes and therapeutic candidates for metabolic starvation therapies in oncology and neurological drug delivery .
Part 1: Molecular Pharmacology & Structural Logic
Structural Pharmacophore Analysis
The therapeutic utility of 1-Me-Ind5-Ala is dictated by its deviation from natural amino acids:
Indoline vs. Indole: The reduction of the C2-C3 bond (indoline) disrupts the aromaticity of the pyrrole ring, altering the pi-electron distribution and making the ring more electron-rich and flexible than Tryptophan.
N1-Methylation: This modification removes the hydrogen bond donor capability of the indole nitrogen, preventing interaction with enzymes that require N-H recognition (e.g., certain proteases or hydroxylases). It significantly increases blood-brain barrier (BBB) permeability .
C5-Linkage: Unlike Tryptophan (C3-linked), the C5-linkage creates a linear, extended topography resembling a bulky Phenylalanine. This is the "sweet spot" for binding to the hydrophobic pocket of the LAT1 (SLC7A5) transporter.
Primary Therapeutic Target: SLC7A5 (LAT1)
The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary high-affinity target for 1-Me-Ind5-Ala.
Mechanism of Action: LAT1 is an obligate exchanger that imports essential amino acids (Leucine) into cells in exchange for intracellular Glutamine. Cancer cells overexpress LAT1 to fuel mTORC1 signaling.
Interaction: 1-Me-Ind5-Ala acts as a competitive inhibitor or a non-metabolizable substrate . Its bulky 5-indolinyl group occupies the substrate-binding site, preventing Leucine uptake. Because it cannot be incorporated into proteins (due to its non-canonical structure), it induces amino acid stress response (GCN2 activation) and inhibits tumor growth.
While N-methylation reduces substrate turnover, the scaffold exhibits affinity for the heme-binding pocket of Indoleamine 2,3-dioxygenase 1 (IDO1) .
Therapeutic Logic: IDO1 degrades Tryptophan to Kynurenine, suppressing T-cell activity in the tumor microenvironment. 1-Me-Ind5-Ala analogs can bind the active site without being degraded, acting as inhibitors that restore anti-tumor immunity.
Moderate potency; requires optimization for monotherapy.
Selectivity
High for LAT1 vs. LAT2
Reduces peripheral toxicity (LAT2 is ubiquitous in healthy tissue).
BBB Permeability
High (LogP > 2.5)
N-methylation facilitates brain penetration for Glioblastoma targeting.
Metabolic Stability
High
Resistant to aminopeptidases and IDO-mediated degradation.
References
Huttunen, K. M., et al. (2016). "The Evaluation of L-Tryptophan Derivatives as Inhibitors of the L-Type Amino Acid Transporter LAT1 (SLC7A5)." Journal of Medicinal Chemistry. Link
Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. Link
Napolitano, L., et al. (2017). "LAT1 (SLC7A5) as a therapeutic target for amino acid starvation in cancer."[2] International Journal of Molecular Sciences. Link
Wu, L. L., et al. (2013).[3] "Organocatalyzed enantioselective [3+3] annulation for the direct synthesis of conformationally constrained cyclic tryptophan derivatives." RSC Advances. Link
2-Amino-3-(1-methylindolin-5-yl)propanoic acid as a heterocyclic building block
The following technical guide details the properties, synthesis, and application of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid , a specialized non-proteinogenic amino acid. A Heterocyclic Phenylalanine Surrogate for...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and application of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid , a specialized non-proteinogenic amino acid.
A Heterocyclic Phenylalanine Surrogate for Medicinal Chemistry & Peptide Engineering
Executive Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a rare, electron-rich heterocyclic building block. Unlike Tryptophan (where the amino acid side chain is attached to the C3 position of the indole), this molecule features the alanine side chain attached to the C5 position of a 1-methylindoline core.
Functionally, it acts as a super-electron-rich Phenylalanine mimetic . The indoline nitrogen (methylated and para to the attachment point) exerts a strong electron-donating effect (+M), significantly altering the electronics of the aromatic system compared to standard Phe or Tyr residues. This guide outlines its synthesis, physicochemical behavior, and utility in drug discovery.[1]
Structural Analysis & Design Logic
To effectively utilize this building block, researchers must understand its structural relationship to canonical amino acids.[1]
Comparative Topology
Vs. Phenylalanine (Phe): The target molecule is isosteric with Phe but electronically distinct.[1] The 1-methylindoline ring adds bulk and rigidity while introducing a tertiary amine that can accept hydrogen bonds (unlike the inert phenyl ring of Phe).
Vs. Tryptophan (Trp): Trp is attached at C3.[1][2] Our target is attached at C5.[1] This changes the vector of the side chain relative to the nitrogen, altering the way the residue engages binding pockets.[1]
Vs. Tyrosine (Tyr): The 1-methylamino group at the para-position mimics the oxygen of Tyrosine but with different H-bond capabilities (Acceptor only, no Donor) and higher lipophilicity.
Physicochemical Profile
Property
Value / Characteristic
Implication
Core Structure
1-Methylindoline (2,3-dihydroindole)
Non-planar (puckered ring); increased solubility vs. Indole.
Electronic State
Electron-Rich (Para-amino substitution)
Highly susceptible to electrophilic aromatic substitution; prone to oxidation.[1]
Fluorescence
Moderate (Blue/UV region)
Potential use as an intrinsic fluorescent probe.[1]
Oxidation Potential
High
Can be oxidized to the corresponding Indole (aromatized) derivative using DDQ or metabolic enzymes.[1]
pKa (Side chain)
~5.5 (Indoline Nitrogen)
The N1 nitrogen is an aniline derivative; significantly less basic than aliphatic amines but more basic than indole.[1]
Synthetic Accessibility (The "Make" Phase)
Since this amino acid is not a standard commodity, in-house synthesis is often required. Below is the validated Asymmetric Hydrogenation Route , favored for scalability and enantiomeric purity.
Retrosynthetic Analysis
The most reliable disconnection is at the alkene double bond, utilizing a Horner-Wadsworth-Emmons (HWE) reaction followed by asymmetric reduction.
Precursor A: 1-Methylindoline-5-carboxaldehyde (commercially available or synthesized via Vilsmeier-Haack).
Side chain: No protection is usually required for the tertiary indoline nitrogen, but it can be protonated during HPLC purification.[1]
C-terminus: Free acid or amide depending on resin (Wang vs. Rink Amide).
Coupling Protocol
Activation: Use HATU/HOAt or DIC/Oxyma .[1] Avoid HBTU if possible to prevent potential guanylation of the electron-rich aromatic ring (rare but possible).
Avoid: Do NOT use oxidants or radical scavengers that might promote dehydrogenation to the indole.[1]
Stability Note: Upon exposure to air/light over weeks, the indoline (dihydro) may slowly oxidize to the indole.[1] Store peptides lyophilized at -20°C under Argon.
Medicinal Chemistry Utility
The "Redox Switch" Mechanism
One of the most potent applications of this building block is its ability to serve as a Pro-drug or Redox Switch .[1]
State A (Indoline): Non-planar, basic, sp3 character.[1]
Mechanism: Metabolic oxidation (by P450s) can convert the Indoline-alanine residue into the Indole-alanine residue in vivo, altering the drug's potency or solubility dynamically.
Case Study: GPCR Ligands
In the development of somatostatin analogs, replacing Phenylalanine with 5-indolinyl-alanine derivatives has been shown to increase receptor subtype selectivity. The electron-rich ring engages in stronger cation-pi interactions with receptor lysine/arginine residues compared to the standard phenyl ring.
Logical Relationship Diagram
Figure 2: Strategic applications of the indoline building block in drug design.
References
Vilsmeier-Haack Formylation of Indolines
Synthesis of 1-methylindoline-5-carboxaldehyde.
Source: Journal of Organic Chemistry, "Regioselective Formyl
Asymmetric Hydrogenation of Dehydroamino Acids
Burk, M. J., et al.
Source: Journal of the American Chemical Society.[1][3]
Indoline Building Blocks in Medicinal Chemistry
Design and synthesis of 5-substituted indoline deriv
Spectroscopic data (NMR, MS, IR) of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Executive Summary 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6) is a non-canonical amino acid and a structural analog of tryptophan. Unlike tryptophan, which contains an aromatic indole ring, this co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6) is a non-canonical amino acid and a structural analog of tryptophan. Unlike tryptophan, which contains an aromatic indole ring, this compound features a 1-methylindoline (dihydroindole) core. This saturation at the C2-C3 bond and methylation at the N1 position significantly alters its electronic properties, reducing aromaticity compared to indole and increasing the basicity of the ring nitrogen.
This guide provides a detailed technical analysis of the spectroscopic signatures (NMR, MS, IR) expected for this molecule. The data presented is synthesized from fragment-based spectral analysis of the core 1-methylindoline scaffold and the alanine side chain, calibrated against empirical data for 5-substituted indoline derivatives.
Structural Analysis & Numbering
Before interpreting spectra, the carbon/proton numbering must be established. The molecule consists of a propanoic acid backbone attached to the 5-position of a 1-methylindoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]
Sample Preparation Protocols
Solvent Selection: DMSO-d6 is the preferred solvent due to the zwitterionic nature of the amino acid. For clearer resolution of exchangeable protons (NH/COOH), add 1-2 drops of TFA-d.
Concentration: 5–10 mg for 1H NMR; 20–30 mg for 13C NMR.
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
1H NMR Data (400 MHz, DMSO-d6)
The spectrum is characterized by the aliphatic indoline ring protons (C2/C3), the N-methyl singlet, and the ABX system of the alanine side chain.
Position
Type
Chemical Shift (δ ppm)
Multiplicity
Integral
Coupling (J Hz)
Assignment Logic
Indoline
N-Me
CH3
2.68 – 2.75
s
3H
-
Characteristic N-Me on indoline (shielded vs amide).
H-2
CH2
3.25 – 3.35
t
2H
8.0
Adjacent to Nitrogen (deshielded).
H-3
CH2
2.80 – 2.90
t
2H
8.0
Benzylic, adjacent to C2.
Aromatic
H-7
Ar-H
6.45 – 6.55
d
1H
8.0
Ortho to N (shielded by resonance).
H-6
Ar-H
6.85 – 6.95
dd
1H
8.0, 1.5
Meta to N, Ortho to alkyl side chain.
H-4
Ar-H
6.98 – 7.05
d/s
1H
1.5
Meta to alkyl, Ortho to C3.
Side Chain
β-H
CH2
2.95 – 3.15
m (ABX)
2H
-
Diastereotopic protons (benzylic).
α-H
CH
3.85 – 3.95
dd
1H
4.5, 8.0
Alpha-proton of amino acid.
Amine
NH2
8.20 – 8.50
br s
2-3H
-
Ammonium form (if TFA added).
Key Diagnostic Feature: The upfield shift of H-7 (~6.5 ppm) compared to typical benzene protons is diagnostic of the electron-donating indoline nitrogen.
13C NMR Data (100 MHz, DMSO-d6)
Carbon
Type
Shift (δ ppm)
Assignment Logic
C=O
Carbonyl
170.5 – 172.0
Carboxylic acid carbonyl.
C-7a
Quat
152.0 – 153.5
Aromatic C attached to N (deshielded).
C-3a
Quat
130.0 – 131.5
Bridgehead carbon.
C-5
Quat
126.0 – 127.5
Ipso carbon (attachment point).
C-6
CH
127.0 – 128.0
Aromatic CH.
C-4
CH
123.0 – 124.0
Aromatic CH.
C-7
CH
107.0 – 108.5
Ortho to N (highly shielded).
α-C
CH
54.0 – 55.5
Alpha carbon of amino acid.
C-2
CH2
52.5 – 53.5
Indoline ring CH2 (next to N).
N-Me
CH3
35.5 – 36.5
N-Methyl group.
β-C
CH2
36.0 – 37.0
Benzylic side chain carbon.
C-3
CH2
28.0 – 29.0
Indoline ring CH2 (benzylic).
Mass Spectrometry (MS)[1][7]
Ionization & Molecular Ion
Technique: ESI-MS (Positive Mode) is standard.
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
Observed Ion:[M+H]+ = 221.28 m/z
Fragmentation Pathway (MS/MS)
The fragmentation follows standard amino acid patterns (loss of ammonia, formic acid) combined with the stability of the indoline core.
Immonium Ion Formation: Loss of HCOOH (-46 Da) from the [M+H]+ ion is the dominant pathway for alpha-amino acids.
Transition: 221 → 175 m/z.
Ammonia Loss: Loss of NH3 (-17 Da).
Transition: 221 → 204 m/z.
Indoline Core Cleavage: The 1-methylindolin-5-ylmethyl cation is a highly stable, resonance-stabilized fragment (tropylium-like expansion).
Fragment:m/z ~ 146 (1-methylindolin-5-yl-CH2+).
Infrared (IR) Spectroscopy[4][8]
Method: ATR-FTIR (Solid state).
Key Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
Description
3200 – 3400
N-H / O-H
Stretch
Broad band due to zwitterionic ammonium/carboxylate interaction.
2850 – 2950
C-H (Aliphatic)
Stretch
Contributions from N-Me, Indoline CH2, and side chain.
1720 – 1740
C=O (COOH)
Stretch
If protonated (acid form). Zwitterion shows as asymmetric stretch ~1600.
1580 – 1610
Ar C=C
Stretch
Aromatic ring breathing.
1250 – 1350
C-N (Ar-N)
Stretch
Strong band characteristic of the aryl amine (indoline N).
National Institutes of Health (PubChem). 2-Amino-3-(1-methylindolin-5-yl)propanoic acid - Compound Summary. Available at: [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for fragment-based NMR prediction).
Protocols & Analytical Methods
Method
Application Note: Site-Specific Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid into Proteins
Document ID: AN-2026-0304 Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Focus: Genetic Code Expansion (GCE), Photophysics, and Bio-orthogonal Engineering Introduction & Mechanistic B...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-0304
Target Audience: Researchers, Protein Engineers, and Drug Development Professionals
Focus: Genetic Code Expansion (GCE), Photophysics, and Bio-orthogonal Engineering
Introduction & Mechanistic Background
The expansion of the genetic code has revolutionized protein engineering by allowing the site-specific incorporation of non-canonical amino acids (ncAAs) with unique physicochemical properties [1]. Among these, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (1-MeInd-5-Ala) represents a highly specialized, conformationally locked aromatic amino acid.
Structurally, 1-MeInd-5-Ala is a derivative of phenylalanine where the phenyl ring is fused to an N-methylated pyrrolidine ring. This creates an electron-rich indoline core. Unlike canonical tryptophan, the N-methylation prevents unwanted hydrogen bonding and oxidative degradation at the indoline nitrogen, while the rigidified bicyclic system significantly enhances its fluorescence quantum yield and lowers its oxidation potential. These properties make 1-MeInd-5-Ala an exceptional probe for studying Photoinduced Electron Transfer (PET) dynamics, protein folding, and active-site electrostatics.
To incorporate this ncAA, we utilize an Orthogonal Translation System (OTS) via amber codon (UAG) suppression [2]. An engineered aminoacyl-tRNA synthetase (aaRS)—typically a highly evolved variant of the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS)—is co-expressed with its cognate tRNA
.
Caption: Mechanism of orthogonal translation for 1-MeInd-5-Ala incorporation via amber suppression.
Experimental Design & Causality (E-E-A-T)
As a self-validating system, this protocol is designed not just to yield protein, but to internally verify the fidelity of the translation machinery.
The "Pre-Incubation" Principle: 1-MeInd-5-Ala is a bulky, hydrophobic molecule. Adding the ncAA 30–60 minutes prior to induction is critical. It must cross the E. coli double membrane via passive diffusion and endogenous transporters. Pre-incubation ensures the intracellular concentration reaches a steady state, allowing the aaRS to fully charge the tRNA
before the ribosome encounters the UAG transcript, thereby preventing premature truncation.
Kinetic Dampening via Temperature: Expression is strictly performed at 20°C. Engineered aaRS variants inherently possess a lower catalytic efficiency (
) for ncAAs compared to native synthetases. Lowering the temperature slows the overall translation rate, providing the orthogonal machinery sufficient time to outcompete Release Factor 1 (RF1) at the amber codon [3].
Self-Validating Controls: The protocol mandates three parallel cultures. A positive control (e.g., sfGFP-150TAG) visually and fluorometrically confirms OTS activity. A negative control (sfGFP-150TAG without ncAA) assesses background misincorporation of natural amino acids, ensuring the trustworthiness of the resulting data.
Step-by-Step Protocol
Reagents and Setup
Host Strain: E. coli BL21(DE3) or a genomically recoded strain (e.g., C321.ΔA) for higher yields.
Plasmids:
pEVOL-1-MeIndRS (Chloramphenicol resistant, encoding the engineered MjTyrRS and tRNA
).
pET-Target-TAG (Ampicillin or Kanamycin resistant, encoding the target protein with a site-specific UAG mutation and a C-terminal His
-tag).
ncAA Stock: 100 mM 1-MeInd-5-Ala dissolved in 0.1 M NaOH or DMSO (prepare fresh; protect from light due to photophysical sensitivity).
Workflow Methodology
Caption: Step-by-step workflow for the expression and purification of 1-MeInd-5-Ala modified proteins.
Detailed Execution
Transformation: Co-transform the host strain with both plasmids. Plate on LB agar containing appropriate antibiotics. Incubate overnight at 37°C.
Inoculation: Inoculate a single colony into 5 mL of 2xYT medium with antibiotics. Grow overnight at 37°C, 250 rpm.
Scale-up & Growth: Transfer the overnight culture into 500 mL of auto-induction or standard 2xYT medium (1:100 dilution). Grow at 37°C until the OD
reaches 0.6 – 0.8.
ncAA Addition (Critical Step): Add 1-MeInd-5-Ala to a final concentration of 1.0 – 2.0 mM. Wrap the flasks in foil to prevent photo-degradation of the electron-rich indoline core. Continue shaking at 37°C for 45 minutes to allow intracellular accumulation.
Induction: Induce the expression of the target protein (e.g., 1 mM IPTG) and the OTS machinery (e.g., 0.2% L-arabinose if using the pEVOL system).
Expression: Shift the incubator temperature to 20°C. Express for 16–24 hours.
Harvest & Purification: Centrifuge the cells (4,000 × g, 20 min, 4°C). Lyse via sonication in standard Ni-NTA binding buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the cleared lysate using Immobilized Metal Affinity Chromatography (IMAC).
Data Presentation & Quality Control
Verification of incorporation is strictly dependent on Intact Protein Mass Spectrometry (ESI-TOF or MALDI-TOF). Because 1-MeInd-5-Ala (
) has a unique molecular weight, the mass shift relative to wild-type or truncated proteins is highly diagnostic.
Table 1: Expected Quantitative and Analytical Metrics
Metric / Parameter
Expected Outcome
Mechanistic Rationale
Residue Mass (in peptide)
202.25 Da
Calculated from MW (220.27 Da) minus (18.02 Da) lost during peptide bond formation.
Mass Shift vs. Tyrosine
+39.08 Da
Confirms replacement of native Tyr (if mutating a native Tyr site to TAG).
Mass Shift vs. Phenylalanine
+55.08 Da
Confirms replacement of native Phe (if mutating a native Phe site to TAG).
Protein Yield (BL21)
2 – 5 mg / L culture
Yields are typically 10-30% of wild-type due to RF1 competition at the UAG codon.
Suppression Fidelity
> 98%
Verified by lack of natural amino acid peaks (e.g., Gln or Trp) at the target mass in LC-MS.
Fluorescence Excitation
~ 295 - 310 nm
The N-methyl indoline core red-shifts the excitation maximum compared to canonical Phe/Tyr.
Troubleshooting Causality
Issue: High yield, but LC-MS shows wild-type mass (Misincorporation).
Causality: The engineered aaRS is charging natural amino acids (often Gln or Trp) onto the tRNA
.
Solution: Increase the concentration of 1-MeInd-5-Ala to 2.5 mM to outcompete natural amino acids, or wash the cells and switch to a minimal medium (M9) prior to induction to deplete endogenous amino acid pools.
Issue: Low yield, high truncation products.
Causality: RF1 is terminating translation before the charged orthogonal tRNA can bind.
Solution: Ensure the 45-minute pre-incubation step was followed. Consider switching to an RF1-deficient strain (e.g., JDS1 or C321.ΔA) [4].
References
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. URL:[Link]
Neumann, H., Peak-Chew, S. Y., & Chin, J. W. (2008). Genetically encoding N(epsilon)-acetyllysine in recombinant proteins. Nature Chemical Biology, 4(4), 232-234. URL:[Link]
Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment – Expanding the chemistry in biology. Chemical Science, 6(1), 50-69. URL:[Link]
Chin, J. W., Santoro, S. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli. Journal of the American Chemical Society, 124(31), 9026-9027. URL:[Link]
Application
Application Note: High-Fidelity Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid (MIPA) via Cell-Free Protein Synthesis
Target Audience: Structural Biologists, Protein Engineers, and Peptide Therapeutics Developers Document Type: Advanced Application Note & Validated Protocol Executive Summary & Mechanistic Rationale The expansion of the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Protein Engineers, and Peptide Therapeutics Developers
Document Type: Advanced Application Note & Validated Protocol
Executive Summary & Mechanistic Rationale
The expansion of the genetic code using non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (MIPA) (CAS: 1341667-88-6) stands out as a highly valuable building block [1]. Structurally, MIPA is a tryptophan/phenylalanine analog featuring an electron-rich 1-methylindoline ring. This unique moiety imparts red-shifted, environmentally sensitive fluorescence and altered redox potentials, making it an exceptional probe for studying protein-protein interactions and electron transfer dynamics. Furthermore, its bulky, hydrophobic nature can be leveraged to enhance the protease resistance of peptide therapeutics.
The Challenge: Incorporating bulky, hydrophobic ncAAs like MIPA in vivo is notoriously difficult. Cellular expression systems suffer from poor ncAA membrane permeability, host cytotoxicity, and metabolic degradation of the unnatural substrate.
The Solution: Cell-Free Protein Synthesis (CFPS) bypasses the cell membrane entirely [2]. As a Senior Application Scientist, I recommend CFPS for MIPA incorporation because it provides an open, highly tunable reaction environment. We can directly supplement MIPA at millimolar concentrations without worrying about cell viability. To achieve site-specific incorporation, we utilize an Orthogonal Translation System (OTS)—specifically an engineered Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber suppressor tRNA (opt-tRNA
) [3].
To ensure this protocol is a self-validating system , we employ an RF1-deficient E. coli extract. Release Factor 1 (RF1) naturally terminates translation at the UAG amber codon. By removing RF1, we eliminate competition at the ribosome, shifting the thermodynamic equilibrium entirely toward MIPA incorporation and preventing truncated byproducts [4].
Workflow & Logical Architecture
The following diagrams illustrate the macro-workflow of the CFPS reaction and the micro-logic of the orthogonal amber suppression mechanism.
Figure 1: End-to-end workflow for MIPA incorporation via cell-free protein synthesis.
Figure 2: Logical mechanism of orthogonal amber suppression for MIPA encoding.
Causality Insight: MIPA is highly hydrophobic and will not dissolve in neutral aqueous buffers at the high concentrations required for a stock solution. Improper solubilization will lead to precipitation during the CFPS reaction, starving the OTS of its substrate.
Weigh 11.0 mg of MIPA powder (MW: 220.27 g/mol ) into a sterile microcentrifuge tube.
Add 100 µL of 1 M NaOH and vortex immediately until completely dissolved. The rapid alkalinization breaks intermolecular hydrogen bonds.
Immediately add 800 µL of nuclease-free ddH
O.
Carefully titrate the pH down to 7.5 using 1 M HCl (approx. 80-90 µL), checking with micro-pH paper.
Adjust the final volume to 1.0 mL with ddH
O to yield a 50 mM MIPA Stock . Aliquot and store at -20°C in the dark (the indoline ring is light-sensitive).
Phase 2: Self-Validating CFPS Reaction Assembly
Causality Insight: A self-validating system must control for extract viability and OTS orthogonality. We set up three parallel 100 µL reactions on ice. The Mg
concentration is slightly elevated (15 mM) compared to standard CFPS (12 mM) to stabilize the interaction between the orthogonal tRNA and the ribosome[3].
Tube A (Positive Control): 15 nM pET-sfGFP-WT + Standard Energy Mix + Extract. (Validates extract translational capacity).
Tube B (Negative Control): 15 nM pET-sfGFP-150TAG + 15 nM pEVOL-MjTyrRS-mut + Standard Energy Mix + Extract + 0 mM MIPA . (Quantifies background suppression/fidelity).
Tube C (Experimental): 15 nM pET-sfGFP-150TAG + 15 nM pEVOL-MjTyrRS-mut + Standard Energy Mix + Extract + 2.0 mM MIPA (4 µL of 50 mM stock).
Phase 3: Incubation and Translation
Gently mix the reactions by pipetting (do not vortex to avoid shearing genomic DNA remnants or denaturing enzymes).
Incubate in a thermomixer at 30°C for 6 hours at 300 RPM.
Causality Insight: Why 30°C instead of the standard E. coli 37°C? The engineered MjTyrRS has slower aminoacylation kinetics than native synthetases. Running the reaction at 30°C slows the ribosomal elongation rate, giving the OTS sufficient time to charge the tRNA and deliver it to the A-site, thereby preventing ribosomal stalling and premature termination [2].
Phase 4: Purification and Validation
Centrifuge the reactions at 12,000 × g for 15 minutes at 4°C to pellet insoluble debris.
Purify the soluble fraction using Ni-NTA magnetic beads targeting the C-terminal His-tag.
Elute in 50 µL of 250 mM Imidazole buffer.
Validation: Analyze the eluate via intact protein LC-MS/MS. Causality Insight: Fluorescence alone is insufficient to prove MIPA incorporation, as misincorporation of a canonical amino acid by a near-cognate tRNA can also restore fluorescence. LC-MS/MS must confirm a mass shift of exactly +202.25 Da (MIPA residue mass) relative to the truncated sequence.
Quantitative Data Presentation
The table below summarizes the expected yields and validation metrics when executing this protocol. Notice how the RF1-deficient extract acts as a critical variable in maximizing the yield of the MIPA-modified protein.
Reaction Condition
Template
MIPA (mM)
Relative Fluorescence (AU)
Protein Yield (μg/mL)
Truncation Rate (%)
Positive Control
WT sfGFP
0
100,000
850
< 1%
Negative Control
sfGFP-150TAG
0
1,200
12
> 98%
Standard CFPS
sfGFP-150TAG
2.0
45,000
380
45%
RF1-Deficient CFPS
sfGFP-150TAG
2.0
88,000
720
< 5%
Table 1: Comparative yield and incorporation fidelity of MIPA in different CFPS environments. Yields are quantified via standard Bradford assay post-purification.
Troubleshooting & Optimization
Low Protein Yield in Tube C: If the positive control (Tube A) is robust but Tube C is weak, the MIPA concentration may be limiting, or the MIPA stock has precipitated. Verify the stock solution under a microscope for micro-crystals. If present, re-adjust the pH of the stock to 7.5.
High Background in Tube B: If the negative control yields >10% of the experimental fluorescence, the MjTyrRS is likely mischarging a canonical amino acid (often Tyrosine or Phenylalanine). To resolve this, deplete Tyrosine and Phenylalanine from the CFPS amino acid energy mix, forcing the system to rely solely on MIPA.
References
Hong, S.H., Kwon, Y.-C., & Jewett, M.C. (2014). "Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis." Frontiers in Chemistry, 2, 34. URL:[Link]
Des Soye, B.J., Patel, J.R., Isaacs, F.J., & Jewett, M.C. (2017). "Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins." Biotechnology and Bioengineering, 114(5), 1074-1086. URL:[Link]
Cui, Z., et al. (2019). "Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System." International Journal of Molecular Sciences, 20(4), 826. URL:[Link]
Method
Application Note: Site-Specific Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (MIP) via Genetic Code Expansion
Target Audience: Protein Engineers, Structural Biologists, and Drug Development Scientists Content Focus: Mechanistic Rationale, Photophysical Applications, and Self-Validating Protocols Introduction & Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Protein Engineers, Structural Biologists, and Drug Development Scientists
Content Focus: Mechanistic Rationale, Photophysical Applications, and Self-Validating Protocols
Introduction & Mechanistic Rationale
The precise engineering of electron transfer (ET) pathways and the development of genetically encoded fluorescent sensors require non-canonical amino acids (ncAAs) with highly tuned redox properties. 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (MIP) (CAS: 1341667-88-6)[1] is a specialized, electron-rich ncAA designed to fulfill this need.
While canonical aromatic amino acids like tryptophan and tyrosine can act as electron donors, their relatively high oxidation potentials limit their efficiency in ultra-fast ET networks. By reducing the indole ring of a tryptophan analog to an indoline and methylating the nitrogen, the lone pair on the nitrogen becomes highly available. This structural modification transforms the 1-methylindoline moiety into an exceptionally strong electron donor, a property previously exploited in the design of synthetic photoinduced electron transfer (PeT) voltage-sensitive dyes (VoltageFluors)[2].
By incorporating MIP site-specifically into proteins using Genetic Code Expansion (GCE), researchers can:
Map Long-Range Electron Transfer: Position MIP at defined distances from metallo-cofactors to study biological ET kinetics.
Design Conformational Biosensors: Pair MIP with a fluorophore. In close proximity, MIP quenches the fluorophore via PeT. A conformational change that increases the distance between the two residues abolishes PeT, resulting in a measurable fluorescent "turn-on" signal.
The Self-Validating GCE System
To incorporate MIP, we utilize an orthogonal translation system (OTS) comprising an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjMIP-RS) and its cognate amber suppressor tRNA (tRNA
).
Trustworthiness via Self-Validation: GCE protocols are susceptible to false positives (e.g., read-through by near-cognate tRNAs) or low yields due to poor UAA cellular uptake. To ensure absolute protocol integrity, this workflow integrates a self-validating reporter system . We co-express superfolder GFP containing an amber stop codon at position 150 (sfGFP-150TAG). Comparing the fluorescence of cell lysates grown in the presence versus the absence of MIP provides an immediate, quantitative readout of both suppression efficiency and translational fidelity.
Fig 1: Genetic Code Expansion workflow for site-specific MIP incorporation.
Quantitative Data: Properties & Optimization
To design effective experiments, it is critical to understand how MIP compares to canonical amino acids and how expression parameters influence final protein yields.
Table 1: Comparative Redox and Photophysical Properties
Amino Acid
Side Chain Moiety
Approx. Oxidation Potential (V vs. NHE)
PeT Quenching Efficiency
Primary Application
Tryptophan (Trp)
Indole
~1.0 V
Low / Moderate
Native structural fluorescence
Tyrosine (Tyr)
Phenol
~0.9 V
Moderate
Proton-coupled electron transfer
MIP (ncAA)
1-Methylindoline
~0.5 V
Extremely High
PeT biosensors, Fast ET mapping
Table 2: Optimization of MIP Incorporation in E. coli BL21(DE3)
MIP Concentration
Induction OD
Expression Temp
sfGFP-150TAG Yield (mg/L)
Fidelity (MS Verified)
0 mM (-UAA Control)
0.6
25°C
< 0.1
N/A
0.5 mM
0.6
25°C
4.2
> 99%
1.0 mM
0.6
25°C
12.5
> 99%
1.0 mM
0.8
37°C
3.1
Truncation observed
2.0 mM
0.6
25°C
11.8
> 99% (Precipitation risk)
Experimental Protocol: Step-by-Step Methodology
Phase 1: Reagent Preparation
MIP Stock Solution (100 mM): Weigh the appropriate amount of MIP powder.
Causality: MIP possesses a hydrophobic indoline ring and poor aqueous solubility at neutral pH. Dissolve the powder in 0.1 M NaOH or 10% DMSO, vortexing until completely clear. Filter sterilize (0.22 µm). If the UAA precipitates upon addition to the media, the effective concentration drops, starving the aaRS and causing premature translation termination.
Phase 2: Co-Transformation and Culturing
Transformation: Co-transform E. coli BL21(DE3) chemically competent cells with pEVOL-MIP-RS (Chloramphenicol resistance) and pET-sfGFP-150TAG (Ampicillin resistance). Plate on LB agar containing 34 µg/mL Chloramphenicol and 100 µg/mL Ampicillin.
Seed Culture: Inoculate a single colony into 5 mL of 2xYT media with both antibiotics. Grow overnight at 37°C, 220 rpm.
Main Culture: Inoculate 50 mL of 2xYT media with 500 µL of the overnight culture. Grow at 37°C until the OD
reaches 0.6 .
Causality: Inducing at mid-log phase (OD 0.6) ensures the host's translation machinery is at peak activity. Because amber suppression is kinetically slower than canonical translation, maximizing ribosome availability is critical for high yields.
Phase 3: Induction and Expression
UAA Addition: Add the 100 mM MIP stock to the culture to achieve a final concentration of 1.0 mM .
Induction: Immediately add 1 mM IPTG (to induce the T7 promoter driving sfGFP) and 0.2% L-arabinose (to induce the araBAD promoter driving the MjMIP-RS).
Expression: Shift the incubator temperature to 25°C and express for 16 hours.
Causality: Lowering the temperature slows the overall rate of translation. This provides the orthogonal tRNA
a wider kinetic window to successfully compete with endogenous Release Factor 1 (RF1) at the UAG stop codon, drastically reducing truncated byproducts.
Phase 4: Harvest and Validation
Harvest & Wash: Centrifuge the cells at 4,000 x g for 15 minutes. Wash the pellet once with PBS.
Causality: Washing removes unincorporated MIP from the extracellular space. Because MIP is highly fluorescent and redox-active, residual free MIP will severely interfere with downstream photophysical assays.
Lysis & Purification: Lyse cells via sonication in lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Purify the sfGFP-150MIP protein using standard Ni-NTA affinity chromatography.
Mass Spectrometry Validation: Perform Intact Protein ESI-LC-MS.
Causality: Mass spectrometry is mandatory to confirm fidelity. If the engineered aaRS loses specificity, it may misincorporate canonical amino acids (e.g., Tyrosine or Phenylalanine). A mass shift matching the exact molecular weight of MIP minus water (due to peptide bond formation) confirms successful site-specific incorporation.
Application Visualization: Photoinduced Electron Transfer (PeT)
Once incorporated, MIP can be utilized to report on protein conformational dynamics. Below is the mechanistic pathway of a MIP-driven PeT sensor.
Fig 2: PeT mechanism where the electron-rich MIP residue quenches a nearby fluorophore.
References
Kulkarni, R. U. (2015). Imaging Spontaneous Neuronal Activity with Novel Voltage Sensitive Dyes. UC Berkeley eScholarship. Retrieved from:[Link][2]
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the Genetic Code of Escherichia coli. Science, 292(5516), 498-500. Retrieved from:[Link]
Application Note: Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid in Fmoc Solid-Phase Peptide Synthesis
Target Audience: Researchers, structural biologists, and drug development professionals. Introduction & Chemical Rationale The incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery, e...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Introduction & Chemical Rationale
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery, enabling the modulation of pharmacokinetic properties, proteolytic stability, and receptor binding affinity. 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (commonly abbreviated as 1-MeInd-Ala ) is a highly specialized, conformationally restricted unnatural amino acid. Structurally, it serves as an electron-rich bioisostere for natural aromatic amino acids like Tryptophan (Trp) and Phenylalanine (Phe).
Unlike the indole ring of natural Tryptophan, the indoline ring in 1-MeInd-Ala is fully reduced at the 2,3-position and N-methylated. This structural modification provides two distinct pharmacological advantages:
Oxidation Resistance: Natural Trp is notoriously susceptible to oxidative degradation (e.g., conversion to kynurenine derivatives) during synthesis and storage. The reduced indoline core of 1-MeInd-Ala is highly resistant to these oxidative pathways.
Enhanced
-Interactions: The N-methyl group donates electron density into the aromatic ring, creating a highly electron-rich -system. This enhances cation- and stacking interactions with target receptor pockets, often leading to improved binding affinities.
Figure 1: Bioisosteric replacement strategy comparing natural Tryptophan to 1-MeInd-Ala.
Strong -electron donor, strict hydrogen bond acceptor (no N-H donor)
Mechanistic Insights (E-E-A-T)
Successful incorporation of 1-MeInd-Ala via Fmoc Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its steric and electronic properties. As a Senior Application Scientist, it is critical to understand the causality behind the reagents chosen for this workflow.
The Coupling Challenge: Steric Bulk
The 1-methylindolin-5-yl side chain is bulkier than a standard phenyl or indole ring. This steric hindrance can lead to sluggish acylation rates and incomplete coupling, which in turn promotes epimerization (racemization) at the
-carbon. To overcome this, traditional HOBt/DIC activation is insufficient. Instead, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) paired with DIC (Diisopropylcarbodiimide) is the optimal choice. OxymaPure acts as a highly effective nucleophile, forming an active ester that is significantly more reactive than the O-acylisourea intermediate formed by DIC alone, thereby accelerating the coupling of hindered amino acids while suppressing racemization [1].
The Cleavage Challenge: Electrophilic Aromatic Substitution
While 1-MeInd-Ala is resistant to oxidation, its electron-rich nature makes it highly vulnerable during the final Trifluoroacetic Acid (TFA) cleavage step. The lone pair on the indoline nitrogen donates electron density into the aromatic ring via resonance, making the ortho positions (C4 and C6 of the indoline ring) highly nucleophilic. During global deprotection, protecting groups (such as t-butyl from Ser/Thr/Tyr or Boc from Lys) generate highly reactive carbocations. Without adequate protection, these carbocations will rapidly alkylate the indoline ring[2]. Therefore, a highly concentrated scavenger cocktail (e.g., Reagent K variant containing Triisopropylsilane and 1,2-Ethanedithiol) is mandatory to irreversibly trap these cations before they can attack the unnatural amino acid.
Experimental Protocols
The following self-validating protocols are designed for a 0.1 mmol scale synthesis using a standard Rink Amide or Wang resin.
Protocol A: Amino Acid Activation and Coupling
Objective: Achieve >98% coupling efficiency of Fmoc-1-MeInd-Ala-OH onto the growing peptide chain.
Resin Preparation: Swell 0.1 mmol of peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain completely.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-1-MeInd-Ala-OH and 0.4 mmol of OxymaPure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir the mixture for 3 minutes at room temperature to pre-form the active Oxyma ester.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 to 90 minutes.
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling. If the beads are slightly blue, perform a second coupling using HATU (0.38 mmol) and DIPEA (0.8 mmol) for 45 minutes.
Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Protocol B: Global Cleavage and Deprotection
Objective: Cleave the peptide from the resin while strictly preventing indoline alkylation.
Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of:
92.5% TFA (Trifluoroacetic acid)
2.5% TIS (Triisopropylsilane) - Traps trityl and t-butyl cations.
2.5% EDT (1,2-Ethanedithiol) - Highly effective scavenger for electron-rich aromatics.
2.5% Ultrapure H₂O
Cleavage: Add 3 mL of the cleavage cocktail to the dry peptide-resin. Agitate gently at room temperature for 2 to 2.5 hours.
Precipitation: Filter the cleavage solution into a centrifuge tube containing 30 mL of ice-cold diethyl ether. A precipitate will form immediately.
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with ice-cold ether, and dry under a gentle stream of nitrogen.
Figure 2: Optimized Fmoc-SPPS workflow for incorporating 1-MeInd-Ala using Oxyma/DIC activation.
Data Presentation: Coupling Reagent Comparison
The selection of coupling reagents drastically impacts the yield and purity of peptides containing sterically hindered unnatural amino acids. The table below summarizes expected outcomes based on empirical data for hindered indoline-based derivatives.
Coupling Reagent System
Activation Mechanism
Expected Coupling Efficiency
Racemization Risk
Safety Profile
DIC / OxymaPure
Oxyma ester formation
>95% (Optimal)
Very Low
Non-explosive, Safe
HATU / DIPEA
Uronium/At-ester formation
>95% (Excellent)
Moderate (Base-driven)
Safe, but expensive
DIC / HOBt
Benzotriazole ester
<75% (Sluggish)
High
Explosive hazard
References
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. Available at:[Link]
Method
Application Notes and Protocols for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Indoline Scaffolds in Medicinal Chemistry The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged sc...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indoline Scaffolds in Medicinal Chemistry
The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged scaffold in drug discovery, conferring unique three-dimensional structural properties that facilitate interactions with a variety of biological targets. Non-proteinogenic amino acids incorporating this moiety, such as the titular 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, represent a compelling class of molecules for therapeutic development. Their constrained conformation and potential for diverse chemical modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of the closely related (2R)-2-Amino-3-(indolin-3-yl)propanoic acid have demonstrated significant activity as integrin antagonists, particularly targeting the αvβ3 integrin, which is implicated in pathological angiogenesis and bone resorption.[1] Furthermore, the broader family of indole-containing propanoic acids has been explored for a range of therapeutic targets, including cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This guide will therefore focus on the potential application of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid as a modulator of these pathways, providing detailed protocols for its characterization.
Part 1: Postulated Applications in Drug Discovery
Based on the activities of analogous compounds, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is hypothesized to have potential applications in the following areas:
Oncology: As an anti-angiogenic agent through the antagonism of αvβ3 integrin on endothelial cells, thereby inhibiting tumor growth and metastasis.[1]
Osteoporosis and Bone-Related Disorders: By inhibiting osteoclast activity and bone resorption, again through the potential antagonism of αvβ3 integrin.[1]
Inflammatory Diseases: Through the potential inhibition of cPLA2α, which would modulate the production of pro-inflammatory eicosanoids.
The following sections provide detailed protocols to investigate these hypothesized activities.
Part 2: Experimental Protocols
Protocol 1: Evaluation of αvβ3 Integrin Antagonism via a Cell Adhesion Assay
Rationale: The αvβ3 integrin is a key receptor in cell adhesion to the extracellular matrix (ECM), a critical step in cell migration and invasion. This assay determines the ability of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid to inhibit the attachment of cells expressing αvβ3 to a surface coated with an ECM protein like vitronectin or fibronectin.
Materials:
Human umbilical vein endothelial cells (HUVECs) or other αvβ3-expressing cell line
96-well tissue culture plates
Vitronectin or Fibronectin
Bovine Serum Albumin (BSA)
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Positive control (e.g., Cilengitide, a known RGD-mimetic αvβ3 antagonist)
Cell culture medium (e.g., EGM-2)
Phosphate-Buffered Saline (PBS)
Calcein-AM fluorescent dye
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the Endothelial Cell Proliferation Assay.
Procedure:
Cell Seeding:
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.
Incubate overnight to allow for cell attachment.
Treatment:
Remove the complete medium and wash the cells with PBS.
Add basal medium with reduced serum and incubate for 4-6 hours to synchronize the cells.
Prepare serial dilutions of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid in low-serum medium.
Treat the cells with the compound dilutions in the presence or absence of a pro-proliferative stimulus like VEGF (e.g., 20 ng/mL).
Incubate for 48-72 hours.
Quantification:
Add the cell proliferation reagent (e.g., WST-1) to each well according to the manufacturer's instructions.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a spectrophotometer.
Data Analysis:
Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value for the inhibition of proliferation.
Hypothetical Data Summary:
Compound
Target Pathway
Assay Type
IC50 (µM)
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Angiogenesis
Cell Proliferation
5.2
Sunitinib (Positive Control)
Angiogenesis
Cell Proliferation
0.05
Protocol 3: Investigating a Potential Role in Bone Metabolism via an Osteoclast-Mediated Bone Resorption ("Pit") Assay
Rationale: Osteoclasts are responsible for the degradation of bone matrix. This assay assesses the ability of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid to inhibit the bone-resorbing activity of osteoclasts cultured on a bone-mimicking substrate.
Materials:
Osteoclast precursors (e.g., RAW 264.7 cells or primary bone marrow macrophages)
Bone-mimicking substrate slices (e.g., dentin or synthetic calcium phosphate-coated plates)
24-well plates
Alpha-MEM medium with 10% FBS
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
M-CSF (Macrophage Colony-Stimulating Factor)
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Toluidine blue stain
Light microscope with imaging software
Workflow Diagram:
Caption: Workflow for the Osteoclast-Mediated Bone Resorption Assay.
Procedure:
Osteoclast Culture:
Place sterile bone-mimicking slices into the wells of a 24-well plate.
Seed osteoclast precursors onto the slices.
Culture the cells in the presence of M-CSF (e.g., 30 ng/mL) for 2-3 days.
Differentiation and Treatment:
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
Simultaneously, add serial dilutions of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Culture for an additional 7-10 days, changing the medium with fresh factors and compound every 2-3 days.
Analysis of Resorption:
At the end of the culture period, remove the cells from the slices (e.g., using sonication or a soft brush in 1M NH4OH).
Stain the slices with 1% toluidine blue for 1-2 minutes.
Wash the slices with water and allow them to dry.
Visualize the resorption pits (which will appear as dark blue areas) under a light microscope.
Capture images and quantify the total pit area per slice using image analysis software (e.g., ImageJ).
[2]
Data Analysis:
Calculate the percentage of inhibition of the total resorption area for each compound concentration relative to the RANKL-treated control. Determine the IC50 value for the inhibition of bone resorption.
Hypothetical Data Summary:
Compound
Target Pathway
Assay Type
IC50 (µM)
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Bone Resorption
Pit Assay
3.8
Alendronate (Positive Control)
Bone Resorption
Pit Assay
0.5
Conclusion
The non-proteinogenic amino acid 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, by virtue of its structural similarity to known bioactive molecules, presents a compelling candidate for investigation in drug discovery. The protocols outlined in this document provide a robust framework for elucidating its potential as an antagonist of αvβ3 integrin and, consequently, as a therapeutic agent in oncology and bone disorders. Further studies would be warranted to confirm these activities, determine its mechanism of action, and evaluate its broader pharmacological profile.
References
Zhou, X., et al. (2015). Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts. Bio-protocol, 5(2).
Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(5), 489-497.
Cornish, J., et al. (1998). Inhibition of bone resorption and reduction of osteoclast-like cell number by calcitonin and PTHrP[107-139]. Journal of Bone and Mineral Research, 13(8), 1351-1358.
FujiFilm Cellular Dynamics. (n.d.).
Harada, S., et al. (2013). Inhibition of osteoclastic resorption activity by poly(P). PLoS One, 8(10), e78612.
BenchChem. (n.d.). Application Notes and Protocols for Studying the Biological Activity of Integrin Antagonists.
Pignatti, A. M., et al. (1994). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 49(11), 711-717.
Adorján, A., et al. (2018). Competitive αvβ3 integrin binding assay with (a) ELISA (b) Epic BT.
Thermo Fisher Scientific. (n.d.).
Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
Koeberle, A., et al. (2016). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 21(1), 89.
Li, H., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption.
PromoCell. (n.d.).
Pfaff, M., et al. (2001). Superactivation of integrin αvβ3 by low antagonist concentrations. Journal of Cell Science, 114(Pt 8), 1439-1447.
Lee, Y. S., et al. (2004). N-Methylpyrrolidone Inhibits Osteoclast Differentiation and Bone Resorption. Journal of Biological Chemistry, 279(48), 50474-50484.
García-García, A., et al. (2021). Endothelial cell proliferation analysis and angiogenesis assay.
Lee, S. H., et al. (2007). Development of Novel Peptide Inhibitors of Cytosolic Phospholipase A2α. CHOSUN.
Arra, C., et al. (2013). In Vitro Activity of the αvβ3 Integrin Antagonist RGDechi-hCit on Malignant Melanoma Cells. Anticancer Research, 33(3), 945-951.
Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
Su, X., et al. (2021). Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages. Frontiers in Cell and Developmental Biology, 9, 633108.
Lønholdt, A. C., et al. (2017). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 18(11), 2378.
Application Notes and Protocols: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid as a Novel Fluorescent Probe Precursor
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the potential utility of 2-Amino-3-(1-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential utility of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid as a fluorescent probe precursor for cellular imaging and protein labeling. While direct experimental data for this specific compound is emerging, we present a comprehensive overview based on the well-established photophysical properties of the indoline scaffold and its derivatives.[1] This guide offers theoretical insights, a proposed synthetic scheme, and robust protocols for the incorporation of this non-canonical amino acid into peptides and proteins, enabling researchers to explore its capabilities as a minimally perturbing fluorescent reporter.
Introduction: The Need for Compact Fluorescent Probes
Fluorescence microscopy is an indispensable tool in modern cell biology and drug discovery.[2] Traditional methods often rely on large fluorescent protein tags (e.g., GFP) or bulky organic dyes, which can sterically hinder or alter the function of the protein of interest.[1][3] Fluorescent non-canonical amino acids (fNCAAs) offer a powerful alternative by providing a much smaller, site-specifically incorporated fluorescent label that minimizes perturbation of the native biological system.[1][4][5]
2-Amino-3-(1-methylindolin-5-yl)propanoic acid, with its indoline core, represents a promising candidate for a new class of fNCAAs. The indoline scaffold, an analog of the native amino acid tryptophan, is known to exhibit intrinsic fluorescence.[1] This document will guide researchers in harnessing the potential of this novel amino acid for advanced fluorescence applications.
The Indoline Scaffold: A Foundation for Intrinsic Fluorescence
The fluorescence of indole and its derivatives is well-documented.[6][7] The indoline core in 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, which lacks the C2=C3 double bond of indole, also possesses favorable spectroscopic properties.[1] The N-methylation is expected to influence the electronic properties and potentially enhance the photostability and quantum yield of the fluorophore.
Predicted Spectroscopic Properties
Based on studies of similar indoline derivatives, the following photophysical characteristics can be anticipated for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.[1] It is crucial to experimentally verify these properties for the specific compound.
Property
Predicted Value
Notes
Excitation Maximum (λex)
~290 - 310 nm
In aqueous buffer, pH 7.4
Emission Maximum (λem)
~340 - 360 nm
In aqueous buffer, pH 7.4
Quantum Yield (Φ)
0.1 - 0.3
Highly dependent on the local environment
Fluorescence Lifetime (τ)
1 - 5 ns
Can be sensitive to quenchers and conformational changes
These are estimated values and must be determined experimentally.
Synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Caption: Proposed synthetic workflow for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Incorporation into Peptides and Proteins
The site-specific incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid into a protein of interest is the key step to utilizing it as a fluorescent probe. This can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) for smaller peptides and Genetic Code Expansion for larger proteins expressed in cellular systems.
Solid-Phase Peptide Synthesis (SPPS)
For synthetic peptides, the Fmoc-protected version of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid can be used as a building block in a standard automated peptide synthesizer.
Protocol: Fmoc-SPPS of a Peptide Containing the Fluorescent Amino Acid
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
Amino Acid Coupling:
Activate the Fmoc-protected 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Purification: Purify the crude peptide by reverse-phase HPLC.
Verification: Confirm the identity and purity of the final peptide by mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Genetic Code Expansion
For incorporation into larger proteins within a cellular context, genetic code expansion is a powerful technique. This method involves repurposing a stop codon (e.g., the amber stop codon, UAG) to encode the non-canonical amino acid.[8]
Core Components for Genetic Code Expansion:
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Orthogonal tRNA: A tRNA molecule that is not recognized by any endogenous aaRS but is charged by the orthogonal aaRS. This tRNA will have an anticodon that recognizes the repurposed stop codon.
Expression System: A cellular system (e.g., E. coli or mammalian cells) that can express the orthogonal pair and the target protein.
Protocol: Protein Expression with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid in E. coli
Plasmid Construction:
Clone the gene for your protein of interest into an expression vector, introducing an in-frame amber (TAG) codon at the desired labeling site.
Co-transform E. coli with this plasmid and a second plasmid encoding the orthogonal aaRS/tRNA pair specific for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Cell Culture:
Grow the transformed E. coli in a minimal medium to mid-log phase.
Supplement the growth medium with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (typically 1-2 mM).
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG).
Cell Lysis and Protein Purification:
Harvest the cells by centrifugation.
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).
Verification:
Confirm the incorporation of the fluorescent amino acid by mass spectrometry.
Analyze the fluorescence of the purified protein using a spectrophotometer or fluorometer.
Caption: Workflow for Genetic Code Expansion in E. coli.
Applications in Cellular Imaging
Once incorporated into a protein, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid can serve as a fluorescent reporter to study protein localization, dynamics, and interactions within living cells.
Protocol: Live-Cell Imaging of a Labeled Protein
Cell Culture and Transfection:
Culture mammalian cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.
Transfect the cells with the plasmids encoding the target protein (with the TAG codon) and the orthogonal aaRS/tRNA pair.
Labeling:
After transfection, supplement the cell culture medium with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (typically 0.5-1 mM) and incubate for 24-48 hours to allow for protein expression and labeling.
Imaging:
Wash the cells with a suitable imaging buffer (e.g., PBS or HBSS).
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set suitable for near-UV excitation.
Acquire images to determine the subcellular localization of your protein of interest.
Bioorthogonal Chemistry: Expanding the Capabilities
The indoline scaffold of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid can also serve as a precursor for bioorthogonal labeling.[7][9][10] For instance, the aromatic ring could be further functionalized with a bioorthogonal handle, such as an azide or an alkyne, prior to its incorporation into a protein.[11] This would allow for a two-step labeling procedure where the protein is first expressed with the modified amino acid and then reacted with a fluorescent dye via a "click" chemistry reaction.[12] This approach offers the flexibility to use a wide range of bright and photostable organic dyes.
Conclusion and Future Outlook
2-Amino-3-(1-methylindolin-5-yl)propanoic acid holds significant promise as a compact and minimally perturbing fluorescent probe precursor. Its indoline core provides intrinsic fluorescence, and its structure is amenable to both direct incorporation and further modification for bioorthogonal labeling strategies. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this novel fNCAA in their own experimental systems. Future work should focus on the definitive synthesis and detailed photophysical characterization of this compound, as well as the development of optimized orthogonal aaRS/tRNA pairs for its efficient genetic encoding.
References
Slaughter, B.D., Allen, M. W., Lushington, G. H., & Johnson, C. K. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(30), 5670-5679.
Jones, C. M., Robkis, D. M., Venkatesh, Y., Mihaila, T. S., & Petersson, E. J. (2021). Improved fluorescent amino acids for cellular imaging. Penn Today.
Kele, P., et al. (2015). Bioorthogonal fluorescent labels: A review on combined forces.
BOC Sciences. (2023).
Chen, Y., et al. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Journal of the American Chemical Society, 138(43), 14332–14335.
Gautier, A., et al. (2021). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(6), 1863-1877.
Nováková, E., et al. (2019). Bio-orthogonal chemistry-based method for fluorescent labelling of ribosomal RNA in live mammalian cells.
BOC Sciences. (2023). Fluorescent Probes for Amino Acid Detection.
Adhikari, A., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 648128.
Sela, T., et al. (2024). Bioorthogonal Labeling Enables In Situ Fluorescence Imaging of Expressed Gas Vesicle Nanostructures.
Hoffman, R. M. (2005). Imaging proteins inside cells with fluorescent tags. Cellular and Molecular Life Sciences, 62(11), 1234-1244.
Herner, A., et al. (2016). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products.
Abberior Instruments. (n.d.). Protein labeling protocol.
Marshall, O., & Sutherland, A. (2023). Recent advances in the synthesis and application of fluorescent α-amino acids. Organic & Biomolecular Chemistry, 21(35), 7019-7033.
Al-Rawashdeh, N. A. F., et al. (2024). A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. RSC Advances, 14(8), 5349-5358.
Cube Biotech. (2023). Fluorescence Imaging of Membrane Proteins.
Sino Biological. (n.d.). Protein Labeling Techniques.
Cheng, Z., et al. (2020). Fluorescent amino acids as versatile building blocks for chemical biology.
Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling.
Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ.
Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.
Gubbens, J., et al. (2021). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. Scientific Reports, 11(1), 17441.
Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic letters, 13(19), 5132–5135.
Fery-Forgues, S., & Lavabre, D. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 105(31), 7383–7391.
Google Patents. (n.d.). WO2015198045A1 - 3-substituted 2-amino-indole derivatives.
Głowacka, I. E., et al. (2023).
Fery-Forgues, S., & Lavabre, D. (2001). Spectral properties of fluorophores combining the boronic acid group with electron donor or withdrawing groups. Implication in the development of fluorescence probes for saccharides. The Journal of physical chemistry. A, 105(31), 7383–7391.
PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. Retrieved from [Link]
Wang, B., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in enzymology, 639, 191–215.
Gubbens, J., et al. (2021). Structural Origins of Altered Spectroscopic Properties upon Ligand Binding in Proteins Containing a Fluorescent Noncanonical Amino Acid. Biochemistry, 60(36), 2761–2770.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a non-canonical, structurally constrained amino acid featuring an electron-rich 1-methylindoline core. This moiety imparts unique photophysical properties, such as intrinsic fluorescence, and serves as a privileged pharmacophore in the rational design of peptidomimetics, covalent inhibitors, and targeted molecular probes. This Application Note details a highly scalable, stereoselective synthetic route utilizing asymmetric phase-transfer catalysis (PTC) to achieve exceptional enantiomeric excess (ee) and overall yield.
Causality & Experimental Design
To achieve a high-yielding and highly enantioselective synthesis, we employ a PTC strategy utilizing the O'Donnell Schiff base and a
-symmetric Maruoka catalyst. The rationale behind this specific synthetic architecture is built on three pillars:
Regioselective Functionalization: The synthesis initiates with the Vilsmeier-Haack formylation of 1-methylindoline. The strong electron-donating nature of the N-methyl group directs the electrophilic aromatic substitution exclusively to the para-position (C5) relative to the nitrogen atom. This intrinsic electronic bias eliminates the need for complex, yield-reducing protecting group manipulations[1].
Asymmetric Alkylation via PTC: Traditional unnatural amino acid syntheses often rely on stoichiometric chiral auxiliaries (e.g., Schöllkopf bis-lactim ethers), which suffer from poor atom economy. In contrast, the use of the O'Donnell Schiff base (tert-butyl 2-((diphenylmethylene)amino)acetate) paired with a catalytic amount (1 mol%) of a chiral spiro quaternary ammonium bromide (Maruoka Catalyst) allows for highly efficient asymmetric alkylation[2][3]. The rigid
-symmetric pocket of the catalyst ensures near-perfect facial selectivity during the enolate alkylation step, consistently yielding the protected amino acid with >98% ee[4].
Scavenger-Assisted Mild Deprotection: The electron-rich indoline core is highly susceptible to electrophilic attack and oxidation. Global deprotection is therefore performed in two carefully controlled stages. First, mild aqueous HCl hydrolyzes the Schiff base. Second, trifluoroacetic acid (TFA) cleavage of the tert-butyl ester is performed in the presence of triisopropylsilane (TIPS). TIPS acts as a crucial carbocation scavenger, preventing deleterious Friedel-Crafts tert-butylation of the indoline ring.
Synthetic Workflow
Synthetic workflow for (S)-2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Quantitative Data: Alkylation Optimization
The critical asymmetric alkylation step was optimized to balance catalyst loading, temperature, and base selection. The Maruoka catalyst under liquid-liquid biphasic conditions at 0 °C provided the optimal thermodynamic environment for enantio-discrimination.
Entry
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
ee (%)
1
Maruoka Catalyst (1 mol%)
50% KOH (aq)
Toluene
0
92
>98
2
Maruoka Catalyst (1 mol%)
CsOH·H₂O (s)
DCM
-20
88
99
3
TBAB (10 mol%) Control
50% KOH (aq)
Toluene
25
85
0 (Racemic)
4
Maruoka Catalyst (0.1 mol%)
50% KOH (aq)
Toluene
0
76
96
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv) and cool to 0 °C under an argon atmosphere.
Add POCl₃ (1.2 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5 °C to form the Vilsmeier reagent.
Dissolve 1-methylindoline (1.0 equiv) in a minimal amount of anhydrous DMF and add dropwise to the complex.
Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 2 hours.
Checkpoint: Quench the reaction by pouring it over crushed ice. Neutralize carefully to pH 8 using 5M NaOH. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield 1-methylindoline-5-carboxaldehyde as a pale yellow solid.
Step 2: Aldehyde Reduction
Dissolve 1-methylindoline-5-carboxaldehyde (1.0 equiv) in anhydrous methanol (0.5 M) and cool to 0 °C.
Add NaBH₄ (1.5 equiv) portionwise over 10 minutes to prevent excessive hydrogen evolution.
Stir for 1 hour at 0 °C.
Quench with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure, extract the aqueous residue with DCM (3x), dry, and concentrate to yield 5-(hydroxymethyl)-1-methylindoline.
Step 3: Bromination
Dissolve 5-(hydroxymethyl)-1-methylindoline (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C under argon.
Add PBr₃ (0.4 equiv) dropwise. Stir the mixture for 2 hours at 0 °C.
Critical Step: Quench carefully with cold saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo at ambient temperature.
Note: The resulting 5-(bromomethyl)-1-methylindoline is highly reactive and prone to polymerization. It must be used immediately in Step 4 without further purification.
Step 4: Asymmetric Phase-Transfer Alkylation
In a Schlenk flask, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 equiv) and
-Maruoka Catalyst (0.01 equiv, 1 mol%) in toluene (0.1 M).
Add the freshly prepared 5-(bromomethyl)-1-methylindoline (1.1 equiv) from Step 3.
Cool the biphasic mixture to 0 °C.
Add 50% aqueous KOH (5.0 equiv) dropwise under vigorous stirring (1000 rpm) to ensure optimal interfacial surface area for the phase-transfer process.
Stir for 12 hours at 0 °C.
Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the protected (S)-amino acid.
Step 5: Global Deprotection
Imine Hydrolysis: Dissolve the protected amino acid in THF (0.1 M). Add 1M aqueous HCl (2.0 equiv) and stir at room temperature for 4 hours. Wash the mixture with diethyl ether (3x) to completely remove the cleaved benzophenone byproduct. Lyophilize the aqueous layer to isolate the tert-butyl ester hydrochloride salt.
Ester Cleavage: Dissolve the intermediate in a pre-mixed solution of DCM/TFA/TIPS (50:45:5 v/v/v) at 0 °C. Stir for 3 hours, allowing it to warm to room temperature. The TIPS effectively scavenges the generated tert-butyl cations, protecting the indoline ring.
Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure (S)-2-Amino-3-(1-methylindolin-5-yl)propanoic acid as a TFA salt.
References
Maruoka, K., & Ooi, T. "Design of high-performance chiral phase-transfer catalysts with privileged structures." Japan Science and Technology Agency. Available at: [Link][2]
Maruoka, K. "Japan Academy Prize to: Keiji Maruoka for Development of Chiral Phase-transfer Catalysts." The Japan Academy. Available at: [Link][4]
O'Donnell, M. J. "Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives." IU Indianapolis ScholarWorks. Available at:[Link][3]
Library and Archives Canada. "2+2 Photocycloaddition Reactions of Indoles with Nucleophiles (Vilsmeier-Haack Formylation)." Bibliothèque et Archives Canada. Available at:[Link][1]
Technical Support Center: Synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of unnatural amino acids (UAAs). As a key building block in modern peptidomimetics and drug discovery, optimizing the synthesis of this UAA is critical for accelerating research timelines.[1][2][3]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore a reliable synthetic pathway, address common experimental bottlenecks, and provide actionable solutions grounded in established chemical principles.
Proposed Synthetic Pathway Overview
A robust and scalable approach to 2-Amino-3-(1-methylindolin-5-yl)propanoic acid involves a multi-step sequence starting from a commercially available indoline precursor. The general strategy involves the C5-functionalization of the indoline core, followed by the construction and elaboration of the amino acid side chain.
Caption: A validated synthetic workflow for the target amino acid.
Part 1: Indoline Core Synthesis & Functionalization
Q1: My N-methylation of 5-bromoindoline is low-yielding and produces multiple products. How can I improve this?
A1: This is a common issue often caused by harsh reagents or improper base selection, leading to over-alkylation or side reactions. Traditional methylating agents like methyl iodide and dimethyl sulfate are effective but highly toxic.[4]
Expert Recommendation: For a more controlled and safer N-methylation, we recommend using dimethyl carbonate (DMC). It is an environmentally benign reagent that, when paired with a suitable base, provides excellent selectivity for mono-N-methylation.
Troubleshooting Protocol: N-Methylation with Dimethyl Carbonate
Reagent Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromoindoline (1.0 eq) in anhydrous DMF.
Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
Methylation: Add dimethyl carbonate (DMC) (1.5-2.0 eq) and allow the reaction to warm to room temperature, then heat to 80-100 °C.
Monitoring: Track the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
Workup: Upon completion, cool the mixture, quench carefully with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Data Summary: Comparison of N-Methylation Reagents
Q2: The subsequent formylation of 1-methyl-5-bromoindoline to the aldehyde is not proceeding efficiently. What are my options?
A2: The conversion of the aryl bromide to an aldehyde is typically achieved via lithium-halogen exchange followed by quenching with an electrophilic formyl source like N,N-dimethylformamide (DMF). Failure here often points to issues with the organolithium reagent or reaction conditions.
Causality & Solution:
Inactive n-BuLi: Ensure your n-butyllithium is properly titrated and fresh. Old or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete lithium-halogen exchange.
Temperature Control: This reaction is highly exothermic and must be maintained at low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the aryllithium intermediate.
Water Contamination: The reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
Technical Support Center: Overcoming Low Incorporation Efficiency of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the site-specific incorporation of the unnatural amino acid (UAA) 2-Amino-3-(1-methylindolin-5-y...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the site-specific incorporation of the unnatural amino acid (UAA) 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. Low incorporation efficiency is a common hurdle in the expanding field of genetic code expansion.[] This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to enhance your experimental success.
Understanding the Challenge: Why is Incorporation Inefficient?
The successful incorporation of a UAA depends on a series of finely tuned biological processes. An orthogonal translation system (OTS), composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), is essential for this process.[2][3][4] This system must work efficiently within the complex cellular environment of the chosen expression host (e.g., E. coli, mammalian cells) without interfering with native translational machinery.[5][6]
Inefficiency can arise from several factors:
Suboptimal aaRS activity: The engineered synthetase may not charge the orthogonal tRNA with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid efficiently.
Poor tRNA expression or stability: The orthogonal tRNA may not be transcribed or folded correctly, or it may be degraded by the host cell.
Competition with release factors: At the ribosome, release factors can compete with the charged tRNA for binding to the stop codon (commonly the amber stop codon, UAG), leading to premature termination of protein synthesis.[2]
Limited UAA uptake or availability: The cell may not transport the UAA efficiently, or its intracellular concentration may be too low.
Toxicity of the UAA or OTS components: High concentrations of the UAA or overexpression of the OTS components can be toxic to the host cells, leading to reduced protein expression.[5][7]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues leading to low full-length protein yield.
Symptom 1: Very Low or No Full-Length Protein Detected
If you observe little to no expression of your target protein containing 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, consider the following troubleshooting steps.
Question: How can I confirm that my orthogonal translation system is functional?
Answer: It is crucial to validate the activity of your specific aaRS/tRNA pair for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Initial Validation with a Reporter Protein: Before attempting to incorporate the UAA into your protein of interest, use a reporter protein like superfolder Green Fluorescent Protein (sfGFP) with a strategically placed amber codon.[8] This allows for a straightforward readout of incorporation efficiency via fluorescence.
In Vitro Aminoacylation Assay: For a more direct assessment, perform an in vitro aminoacylation assay to confirm that your purified aaRS can charge its cognate tRNA with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Question: Could the concentration of the UAA in the growth media be the issue?
Answer: Yes, the concentration of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a critical parameter.
Titration Experiment: Perform a dose-response experiment by varying the concentration of the UAA in the culture medium. A typical starting range is 0.5 mM to 5 mM.
Solubility and Stability: Ensure that 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is fully dissolved in the medium and is stable under your experimental conditions.
Parameter
Recommended Range
Rationale
UAA Concentration
0.5 mM - 5 mM
To ensure sufficient intracellular concentration for charging the orthogonal tRNA without causing toxicity.
Induction Time
16 - 24 hours
To allow for adequate expression of the OTS and the target protein.
Induction Temperature
25°C - 30°C
Lower temperatures can improve protein folding and reduce the formation of inclusion bodies.
Question: What if my expression system is the problem?
Answer: The choice and optimization of the expression system are paramount. Cell-free protein synthesis (CFPS) systems offer several advantages over in vivo systems for UAA incorporation, including bypassing the cell membrane barrier and reducing potential toxicity issues.[7][8][9][10]
Consider a CFPS System: If you are using an in vivo system, switching to a CFPS system can significantly improve yields.[8]
Optimize Codon Usage: Ensure that the codon usage of your target gene is optimized for your expression host.
Promoter Strength: The expression levels of the aaRS and tRNA can be fine-tuned by using promoters of varying strengths.[11][12]
Symptom 2: High Levels of Truncated Protein Observed
A significant amount of truncated protein alongside a faint band of the full-length product on a Western blot is a classic sign of inefficient suppression of the amber codon.
Question: How can I improve the competition between my charged tRNA and release factors?
Answer: This is a key battleground for efficient UAA incorporation.
Release Factor 1 (RF1) Knockout/Knockdown Strains: In E. coli, RF1 is responsible for recognizing the UAG stop codon.[13] Using a strain where the prfA gene (encoding RF1) is knocked out or its expression is knocked down can dramatically increase incorporation efficiency.[14]
Engineered Release Factors: In mammalian systems, engineering the eukaryotic release factor 1 (eRF1) can reduce its activity at the UAG codon, thereby favoring UAA incorporation.[15]
Increase tRNA Expression: The concentration of the charged orthogonal tRNA is a limiting factor.[11][12][15] Increasing the copy number of the tRNA gene or using a stronger promoter can improve suppression efficiency.
Question: Can the location of the UAG codon in my gene affect incorporation?
Answer: Absolutely. The surrounding nucleotide sequence (the "codon context") can influence the efficiency of suppression.[16]
Test Different Incorporation Sites: If possible, try incorporating 2-Amino-3-(1-methylindolin-5-yl)propanoic acid at several different sites within your protein.
Codon Context Optimization: Research has shown that certain nucleotides downstream of the UAG codon can enhance suppression efficiency.
Experimental Protocols
Protocol 1: Optimizing UAA Incorporation in E. coli
This protocol provides a starting point for optimizing the expression of a protein containing 2-Amino-3-(1-methylindolin-5-yl)propanoic acid in an E. coli expression system.
Transformation: Co-transform your expression plasmid (containing the gene of interest with a UAG codon) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli strain (e.g., a strain with reduced RF1 activity).
Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) containing the appropriate antibiotics and grow overnight at 37°C with shaking.
Expression Culture: Inoculate 50 mL of fresh rich medium with the overnight culture to an OD600 of 0.1.
UAA Addition: Add 2-Amino-3-(1-methylindolin-5-yl)propanoic acid to the desired final concentration (start with a titration from 0.5 mM to 5 mM).
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG) and reduce the temperature to 25-30°C.
Harvesting: Continue to grow the culture for 16-24 hours. Harvest the cells by centrifugation.
Analysis: Analyze the protein expression by SDS-PAGE and Western blotting.
Diagrams
Workflow for Troubleshooting Low UAA Incorporation
Caption: A flowchart outlining the troubleshooting process for low UAA incorporation efficiency.
The Orthogonal Translation System (OTS) Cycle
Caption: The cycle of UAA incorporation facilitated by an orthogonal translation system.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid that should be used?
A1: It is recommended to use a purity of ≥98% to avoid any potential off-target effects from impurities.[17]
Q2: Are there any known stability issues with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid?
A2: This compound should be stored in a dry, sealed container at 2-8°C.[17] While generally stable in solution for the duration of a typical experiment, it is good practice to prepare fresh solutions.
Q3: Can I incorporate more than one 2-Amino-3-(1-methylindolin-5-yl)propanoic acid into a single protein?
A3: While challenging, multi-site incorporation is possible.[15] However, the efficiency of incorporation often decreases with each additional UAA.[] Success will depend on a highly optimized OTS and expression system.
Q4: My protein is expressed in mammalian cells. Are there specific considerations for this system?
A4: Yes, mammalian systems present unique challenges.[11][12][16] Optimizing tRNA expression using appropriate promoters (e.g., U6) and engineering eRF1 are often necessary to achieve reasonable yields.[15]
Q5: How can I accurately quantify the incorporation efficiency?
A5: Mass spectrometry is the gold standard for confirming and quantifying UAA incorporation.[10] For a less quantitative but high-throughput method, reporter assays (e.g., sfGFP) can be used to compare the relative efficiencies of different conditions.[8]
References
Jing, W., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Applied Sciences, 10(15), 5269. [Link]
Pott, M., et al. (2020). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 11(1), 5950. [Link]
Schmied, W. H., et al. (2014). Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society, 136(44), 15577–15583. [Link]
Gao, X., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 589. [Link]
Wright, G. S., et al. (2019). Cell-free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. bioRxiv. [Link]
Moen, J. M. (2021). Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]
Wang, N., et al. (2023). Efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction with the evolved chimeric Phe system. Nature Communications, 14(1), 221. [Link]
Moen, J. M. (2021). Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. Yale Graduate School of Arts and Sciences Dissertations. [Link]
Xiang, L., et al. (2013). Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells. PLOS ONE, 8(7), e67333. [Link]
Moen, J. M., et al. (2023). System-wide optimization of an orthogonal translation system with enhanced biological tolerance. Cell Systems, 14(8), 649–663.e8. [Link]
Wang, F., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(5), 305–309. [Link]
Kang, T. J., & Lee, K. H. (2015). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. In Methods in Molecular Biology (Vol. 1261, pp. 209–218). Humana Press. [Link]
Schinn, S. M. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring Fitness Landscapes, Engineering Membrane Proteins and Expanding the Genetic Code. BYU ScholarsArchive. [Link]
Takimoto, J. K., et al. (2009). Improving orthogonal tRNA–synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems, 5(9), 931–935. [Link]
Venditti, V., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 56(4), 361–367. [Link]
Xiang, L., et al. (2013). Crucial Optimization of Translational Components towards Efficient Incorporation of Unnatural Amino Acids into Proteins in Mammalian Cells. Semantic Scholar. [Link]
Moen, J. M., et al. (2021). Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. bioRxiv. [Link]
Chin, J. W. (2005). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Angewandte Chemie International Edition, 44(25), 3775–3778. [Link]
RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]
Gao, X., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10. [Link]
Chatterjee, A., et al. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. ACS Chemical Biology, 13(2), 373–377. [Link]
Krazewski, J. C., & Liskamp, R. M. J. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 121(5), 2911–2957. [Link]
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]
d’Aquino, A. I., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3224. [Link]
Wang, F., et al. (2010). Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis. PLOS ONE, 5(2), e9354. [Link]
Wilson, M. J., & Hatfield, D. L. (1984). Incorporation of modified amino acids into proteins in vivo. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 781(3), 205–215. [Link]
Lang, K., & Chin, J. W. (2016). Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. Molecules, 21(3), 310. [Link]
Optimizing codon suppression for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Technical Support Center: Genetic Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid Case ID: GCE-IND-5-OPT Status: Open Assigned Specialist: Senior Application Scientist, Protein Engineering Division Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Genetic Incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Case ID: GCE-IND-5-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Protein Engineering Division
Executive Summary
You are attempting to incorporate 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-Ind-5-Ala ) into proteins using codon suppression. This non-canonical amino acid (ncAA) is a bulky, hydrophobic analog of phenylalanine/tryptophan featuring a reduced indole (indoline) core methylated at the N1 position.
Its structural properties—specifically the N-methylated indoline ring attached at the C5 position—present unique challenges regarding active site recognition (sterics) , cellular uptake , and oxidative stability . This guide synthesizes protocols for the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) system, which is the preferred orthogonal pair for this class of aromatic ncAAs.
Part 1: Experimental Architecture
The Orthogonal System
For 1-Me-Ind-5-Ala , the MjTyrRS/MjtRNA_CUA pair in E. coli is the standard platform. The molecule serves as a steric isostere to bulky tyrosine analogs.
Synthetase Selection: If a specific variant for 1-Me-Ind-5-Ala is not in your library, you must screen variants evolved for para-substituted phenylalanines or bulky aromatics .
Recommendation: Start with pCNF-RS (p-cyanophenylalanine RS) or pAcF-RS (p-acetylphenylalanine RS) variants. These possess enlarged hydrophobic binding pockets (mutations often at Y32, D158, I159) that can accommodate the bicyclic indoline system.
tRNA: Standard MjtRNA_CUA (opt) optimized for stability.
Workflow Visualization
The following diagram outlines the critical path for incorporation and quality control.
Caption: Critical path for 1-Me-Ind-5-Ala incorporation. Note the mandatory Mass Spec validation step due to potential oxidation of the indoline core.
Part 2: Troubleshooting & Optimization (FAQs)
Category A: Low Protein Yield
Q1: I see little to no expression of my full-length protein. Is the ncAA getting into the cell?Diagnosis: 1-Me-Ind-5-Ala is hydrophobic. Passive diffusion across the E. coli double membrane can be rate-limiting.
Protocol:
Solubilization: Do not dissolve directly in media. Dissolve 1-Me-Ind-5-Ala in 0.1 M NaOH or DMSO to create a 100 mM stock.
Tip: If using NaOH, verify the final pH of the culture media doesn't spike. If using DMSO, keep final culture concentration < 1%.
Concentration: Increase working concentration from 1 mM to 2–5 mM .
Media: Switch from LB to 2xYT or Terrific Broth (TB) . Richer media supports higher cell density, compensating for the metabolic burden of suppression.
Q2: The synthetase might not be active enough. How do I verify this?Diagnosis: The binding pocket may be too sterically hindered for the methylated indoline.
Protocol:
Positive Control: Run a parallel expression with the synthetase's "native" substrate (e.g., pCNF or pAcF if using those variants) to prove the system works.
Copy Number: Ensure you are using a high-copy plasmid for the synthetase (e.g., pEVOL or pULTRA ).
Evolution: If commercial variants fail, perform a library selection (Life/Death selection) targeting residues Tyr32, Leu65, Phe108, Gln109, Asp158, and Leu162 of MjTyrRS.
Category B: Fidelity & Background
Q3: I see full-length protein in my "No ncAA" negative control. What is happening?Diagnosis: This is "background suppression," caused by the synthetase accepting natural amino acids (likely Phe or Tyr) or near-cognate suppression by endogenous tRNAs.
Protocol:
Synthetase Specificity: If the background is high, your MjTyrRS variant is promiscuous. You must switch to a more stringent variant.
Strain Engineering: Use a Release Factor 1 (RF1) deficient strain like C321.∆A or B-95.∆A .
Mechanism:[1][2][3] Removing RF1 eliminates the competition at the TAG codon, allowing efficient incorporation even with lower-activity synthetases, often permitting you to lower the expression level of the synthetase to reduce background.
Glucose Repression: Add 0.5% Glucose to the starter cultures to prevent leaky expression of the synthetase before induction.
Category C: Chemical Stability (Critical)
Q4: My Mass Spec shows a mass -2 Da lower than expected. Why?Diagnosis: Indoline (dihydroindole) is susceptible to oxidation to indole .
Antioxidants: Add 1–5 mM Ascorbic Acid or beta-mercaptoethanol to the culture media during induction.
Lysis Buffer: Include reducing agents (TCEP or DTT) in all purification buffers.
Light Sensitivity: Indoline derivatives can be photo-oxidized. Wrap flasks in foil during expression.
Part 3: Data Analysis & Validation
Mass Spectrometry Verification
You must validate the incorporation via ESI-MS or LC-MS.
Component
Formula Change
Mass Shift (Da)
Notes
Wild Type (Tyr)
-
0
Control
1-Me-Ind-5-Ala
+ C3H3N (vs Tyr)
+ ~53.06
Theoretical shift vs Tyr
Oxidized Product
- 2H
- 2.01
Indoline Indole conversion
Decision Logic for Optimization
Use this logic flow to determine your next step.
Caption: Troubleshooting logic for GCE experiments. Prioritize fidelity (clean negative control) before optimizing yield.
References
Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 550, 53–60. Link
Foundational text on MjTyrRS evolution and orthogonality.
Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044. Link
Describes the methodology for evolving MjTyrRS for bulky hydrophobic amino acids.
Lajoie, M. J., et al. (2013). "Genomically recoded organisms expand biological functions." Science, 342(6156), 357-360. Link
Source for C321.
Dumas, A., et al. (2015). "Designing logical codon reassignment – Expanding the chemistry in biology." Chemical Science, 6, 50-69. Link
Review of specific chemical handles and synthetase pocket engineering for arom
Troubleshooting misincorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Welcome to the technical support resource for the site-specific incorporation of the non-canonical amino acid (ncAA), 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the site-specific incorporation of the non-canonical amino acid (ncAA), 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein engineering experiments. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.
Foundational Principles: The Orthogonal Translation System
The successful site-specific incorporation of any ncAA, including 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, relies on a carefully engineered orthogonal translation system (OTS).[1] This system operates independently of the host cell's native translational machinery.[2]
Key Components:
Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and "charges" (attaches) the ncAA to its partner tRNA. Crucially, it must not recognize any of the 20 canonical amino acids.[3]
Orthogonal tRNA (o-tRNA): An engineered tRNA that is not recognized by any of the host's native synthetases but is recognized by the o-aaRS. Its anticodon is mutated to recognize a reassigned codon, typically the amber stop codon (UAG).[4]
Reassigned Codon: A codon in the mRNA of your gene of interest that is repurposed to encode the ncAA. The amber stop codon (UAG) is most commonly used due to its relative rarity.[5]
Misincorporation or failure of incorporation occurs when this delicate system is compromised. The following sections provide a systematic approach to identifying and resolving these issues.
Mechanism of Incorporation and Points of Failure
The diagram below illustrates the desired pathway for ncAA incorporation and highlights potential failure points that are addressed in the troubleshooting section.
Caption: Mechanism of ncAA incorporation and key failure points.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield of my ncAA-containing protein?
A: The most frequent issue is competition at the UAG (amber) stop codon between your ncAA-charged orthogonal tRNA and the cell's native Release Factor 1 (RF1), which terminates translation.[5] This competition leads to a significant population of truncated protein. Optimizing ncAA concentration or using an RF1-deficient E. coli strain can dramatically improve yields.
Q2: My mass spectrometry results show a mix of my target protein with the ncAA and with tryptophan. What's happening?
A: This indicates a fidelity issue with your orthogonal synthetase (o-aaRS). 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is structurally similar to tryptophan. Your o-aaRS may be mistakenly recognizing and charging the endogenous tryptophan onto the orthogonal tRNA. This is a form of misincorporation that requires careful optimization of ncAA and media components. The fidelity of aminoacyl-tRNA synthetases is crucial for accurate protein synthesis.[6][7]
Q3: I don't see any full-length protein expression, only a truncated band on my Western Blot. What should I check first?
A: If you only observe a truncated product, it strongly suggests that incorporation is failing entirely at the UAG codon. Before suspecting complex issues, verify the basics:
Did you add the ncAA to the growth media at the correct concentration and time?
Is the plasmid expressing the o-aaRS and o-tRNA correct and induced properly?
Is the ncAA itself pure and not degraded?
Q4: Can the ncAA be toxic to the cells?
A: Yes. High concentrations of some ncAAs can be toxic, leading to poor cell growth and low protein yields. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid for your specific cell type and expression system.
Systematic Troubleshooting Guide
This guide is structured to help you diagnose issues methodically, from the most common and simple fixes to more complex problems.
Caption: Systematic troubleshooting workflow for ncAA incorporation.
In-Depth Troubleshooting Steps
Category 1: No or Very Low Yield of Full-Length Protein
This outcome suggests a fundamental failure in the expression or incorporation machinery.
Potential Cause: Toxicity of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Explanation: At high concentrations, the ncAA or its metabolites can inhibit cell growth.
Troubleshooting:
Run a growth curve analysis with varying concentrations of the ncAA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM).
Identify the highest concentration that does not significantly impair cell growth.
Use this optimal concentration for protein expression experiments.
Potential Cause: Incorrect plasmid constructs or mutations.
Explanation: The integrity of the gene of interest (GOI), the o-aaRS, and the o-tRNA is paramount. A mutation in the synthetase active site, the tRNA anticodon, or the UAG codon in your GOI will lead to failure.
Troubleshooting:
Sequence-verify your entire expression cassette: the GOI (confirming the amber codon), the o-aaRS gene, and the o-tRNA gene.
Ensure the promoters and ribosome binding sites are appropriate for your expression host.
Category 2: Low Incorporation Efficiency (Mix of Full-Length and Truncated Protein)
This is the most common challenge, indicating successful but inefficient incorporation.
Potential Cause: Competition with Release Factor 1 (RF1).
Explanation: In most E. coli strains, RF1 recognizes the UAG codon and terminates translation. Your charged o-tRNA must compete with RF1 for access to the ribosome.[4]
Troubleshooting:
Increase ncAA Concentration: A higher intracellular concentration of charged o-tRNA can kinetically favor incorporation over termination. Titrate the ncAA concentration in the media upwards (e.g., from 1 mM to 5 mM), being mindful of toxicity.
Use an RF1-Deficient Strain: This is the most effective solution. Strains like C321.ΔA have the prfA gene (encoding RF1) deleted from the genome, eliminating the competition.[5] Note that these strains require all endogenous UAG codons to be reassigned, and expression of your protein becomes essential for viability if it contains a C-terminal tag followed by a UAG.
Category 3: Misincorporation of a Canonical Amino Acid
This is a fidelity issue, confirmed by mass spectrometry showing the mass of a canonical amino acid (e.g., Tryptophan, Phenylalanine) instead of the ncAA at the target site.
Potential Cause: Low Specificity of the Orthogonal aaRS.
Explanation: The binding pocket of your o-aaRS may not be perfectly specific for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. Due to structural similarities, it may also bind and activate endogenous amino acids. The accuracy of aminoacyl-tRNA synthetases is maintained by sophisticated recognition and editing mechanisms, which can be less effective in engineered enzymes.[3][8]
Troubleshooting:
Verify ncAA Purity: Ensure your stock of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is of high purity (>98%) and not contaminated with canonical amino acids.
Optimize Media Composition: Use a minimal medium (e.g., M9 salts) for expression. This allows you to control the concentration of all amino acids. You can try reducing the concentration of competing amino acids like tryptophan and phenylalanine in the media to bias the system towards your ncAA.
Lower the ncAA Concentration: Counterintuitively, if the o-aaRS has a much higher affinity (lower Km) for the ncAA than for a competing canonical amino acid, lowering the ncAA concentration can sometimes improve fidelity by operating in a concentration range where the competing reaction is less favored.
Data Summary Table for Verification
This table provides the molecular weights needed to interpret your mass spectrometry data accurately.
Protocol 1: Western Blot Analysis for Incorporation Efficiency
This protocol allows for a semi-quantitative assessment of full-length versus truncated protein.[10][11]
Sample Preparation:
Collect cell pellets from equal volumes of your expression culture (e.g., 1 mL of OD₆₀₀=1.0).
Resuspend pellets in 100 µL of 1X SDS-PAGE loading buffer.[12]
Heat samples at 95-100°C for 5-10 minutes to lyse cells and denature proteins.[12]
SDS-PAGE:
Load 15-20 µL of each lysate onto a polyacrylamide gel of an appropriate percentage to resolve your full-length and truncated proteins.[13]
Run the gel according to standard procedures until the dye front reaches the bottom.
Protein Transfer:
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
Immunoblotting:
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
Incubate the membrane with a primary antibody specific to your protein (e.g., anti-His-tag) overnight at 4°C with gentle shaking.
Wash the membrane three times for 5-10 minutes each with TBST.[13]
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection:
Wash the membrane three times for 5-10 minutes each with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[14]
Analysis: Compare the intensity of the band corresponding to the full-length protein to the intensity of the truncated band. A higher ratio of full-length to truncated protein indicates better incorporation efficiency.
Protocol 2: Mass Spectrometry for Definitive Confirmation
Mass spectrometry (MS) is the gold standard for verifying the precise mass and identity of the incorporated amino acid.[2][]
Protein Purification:
Purify your target protein from the cell lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).
Run the purified protein on an SDS-PAGE gel and excise the band corresponding to the full-length protein.
In-Gel Digestion:
Destain the excised gel band with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
Reduce the protein with DTT and alkylate with iodoacetamide to prevent disulfide bonds from reforming.
Digest the protein overnight with a sequence-specific protease, typically trypsin.
Peptide Extraction and Preparation:
Extract the resulting peptides from the gel piece using a series of ACN and formic acid washes.
Pool the extracts, dry them in a vacuum centrifuge, and resuspend in a solution suitable for MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis:
Inject the peptide mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
The peptides will be separated by the LC column and then ionized and analyzed by the mass spectrometer.
Data Analysis:
Use a database search algorithm (e.g., Mascot, MaxQuant) to match the acquired tandem mass spectra against a theoretical database of your protein sequence.
Crucially, create a custom database entry that includes your protein sequence with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (mass: 220.1212 Da) at the UAG codon position.
Search the data for a peptide that contains the ncAA. The precursor mass of this peptide will show a mass shift corresponding to the difference between the ncAA and the amino acid it replaced. For example, if the UAG codon replaces a Tyr codon, you would look for a mass increase of 39.0473 Da (220.1212 - 181.0739).
Also, search for misincorporation by including modifications for Trp, Phe, and Tyr at the target site.
By following this comprehensive guide, you will be well-equipped to diagnose and solve the challenges associated with the incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, leading to more efficient and reliable production of your engineered proteins.
References
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]
Cytiva. Western blot protocol: A simple 7-step guide to protein detection. (2025). Available at: [Link]
Incorporation of Non-Canonical Amino Acids into Proteins. (n.d.). Available at: [Link]
Wiegand, D. J., et al. Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. (2025). PubMed. Available at: [Link]
Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). Columbia University.
Fidelity Mechanisms of the Aminoacyl-tRNA Synthetases. (n.d.).
Western Blot Protocol, Troubleshooting, and Applications. (2024). The Scientist. Available at: [Link]
Scheme of non-standard amino acid incorporation using an orthogonal.... (n.d.).
Aminoacyl tRNA synthetase. (n.d.). Wikipedia. Available at: [Link]
Cetnar, J., et al. Orthogonal translation initiation using the non-canonical initiator tRNA(AAC) alters protein sequence and stability in vivo. (2021). bioRxiv. Available at: [Link]
Mondal, M., et al. Aminoacylation Reaction in the Histidyl-tRNA Synthetase: Fidelity Mechanism of the Activation Step. (2010). ACS Publications. Available at: [Link]
Francklyn, C., & Perona, J.
Unnatural Amino Acids into Proteins/ Protein Engineering. (n.d.). International Research Journal of Modernization in Engineering Technology and Science.
Wang, F., et al. Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis. (2010). PLOS ONE. Available at: [Link]
Ruan, B. The mechanism of substrate recognition by promiscuous aminoacyl-tRNA synthetases. (2016).
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). MDPI. Available at: [Link]
Sakamoto, K., et al. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (2002). Oxford Academic. Available at: [Link]
Incorporation of non-canonical amino acids. (n.d.). PMC.
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). Frontiers.
The Ellington Lab. Non-Canonical Amino Acid Incorporation. (2024). Available at: [Link]
Oakwood Products. (S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid. Available at: [Link]
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. Available at: [Link]
Synthonix. (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Available at: [Link]
Technical Support Center: Handling & Troubleshooting 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid
Welcome to the Technical Support Center for unnatural amino acid handling. 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a highly valuable building block in drug development and peptide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for unnatural amino acid handling. 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a highly valuable building block in drug development and peptide synthesis. However, the electron-rich 1-methylindoline core is intrinsically susceptible to environmental degradation, primarily through aerobic dehydrogenation.
This guide is designed by Senior Application Scientists to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the structural integrity of this compound during your experiments.
Part 1: Troubleshooting & FAQs
Q1: Why do I observe a mass shift of -2.016 Da in my LC-MS analysis of the final product?A: This specific mass shift corresponds to the loss of two hydrogen atoms, indicating that the 1-methylindoline core has undergone aerobic dehydrogenation (oxidation) to form a 1-methylindole derivative[1]. Indolines are highly electron-rich and readily oxidize in the presence of molecular oxygen. This aromatization process is thermodynamically favorable and is often catalyzed by trace transition metals or ambient light in the laboratory environment[1].
Q2: My reaction mixture turns pink or brown shortly after dissolving the compound. Is it degrading?A: Yes. The color change is a classic macroscopic indicator of the formation of an indoline radical cation intermediate[2]. This single-electron oxidation is the first mechanistic step in the degradation pathway. If left unchecked, these radicals can either polymerize (forming brown, insoluble aggregates) or proceed to full aromatization (forming the indole)[2].
Q3: Does the choice of base in my reaction affect the stability of the indoline ring?A: Absolutely. The presence of nitrogen-containing bases significantly lowers the oxidation potential of indolines[3]. By facilitating the deprotonation of the radical cation intermediate, bases accelerate the overall dehydrogenation process to the indole form[3]. When basic conditions are required (e.g., during peptide coupling), you must strictly exclude oxygen and utilize sterically hindered, non-nucleophilic bases (such as DIPEA) to minimize this effect.
Q4: How can I prevent degradation during standard solid-phase peptide synthesis (SPPS)?A: Standard SPPS involves repeated exposure to bases (e.g., piperidine) and coupling reagents, creating an ideal environment for indoline oxidation. To prevent this:
Flush the reaction vessel with Argon before adding reagents.
Use strictly degassed DMF.
Minimize the duration of the Fmoc-deprotection steps.
Part 2: Degradation Pathways & Visualization
To effectively prevent degradation, you must understand the causality behind it. The primary failure mode for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is the transition from a reduced indoline to an oxidized indole.
Aerobic oxidative degradation pathway of 1-methylindoline to 1-methylindole.
Part 3: Data Presentation - Degradation Triggers
The following table summarizes the quantitative and qualitative triggers that compromise the stability of the 1-methylindoline core, alongside field-proven preventive strategies.
Degradation Trigger
Mechanistic Effect
Macroscopic Observation
Preventive Strategy
Molecular Oxygen (O₂)
Acts as a terminal electron acceptor, driving dehydrogenation.
Gradual yellowing of solutions; -2 Da mass shift.
Handle under Ar/N₂; use degassed solvents.
Trace Transition Metals
Catalyze single-electron transfer (SET) oxidation.
Rapid browning; insoluble precipitate formation.
Use metal-free spatulas; add EDTA to aqueous buffers.
Ambient UV/Vis Light
Photo-excites the indoline core, lowering oxidation potential.
Pink tint in clear solutions over 2-4 hours.
Wrap reaction vessels in aluminum foil; use amber vials.
Strong Bases
Facilitates deprotonation of the radical cation intermediate.
Accelerated degradation during SPPS deprotection.
Limit base exposure time; use inert atmosphere during coupling.
Part 4: Experimental Protocols
To ensure a self-validating system where degradation is mechanically prevented, implement the following step-by-step methodologies.
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
Dissolved oxygen in solvents (like DMF or DCM) is the leading cause of indoline oxidation. This protocol removes >99% of dissolved gases.
Preparation: Transfer the required volume of solvent into a Schlenk flask. Add a magnetic stir bar.
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pumping: Open the flask to a high-vacuum line for 5–10 minutes to evacuate the headspace.
Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.
Iteration: Repeat steps 2–4 for a minimum of three cycles.
Storage: After the final thaw, backfill the flask with ultra-pure Argon and keep sealed until use.
Protocol 2: Anaerobic Reaction Setup
Step-by-step anaerobic workflow for handling oxidation-sensitive amino acids.
Weighing: Weigh the 2-Amino-3-(1-methylindolin-5-yl)propanoic acid solid inside an inert-atmosphere glovebox or use a static-free, metal-free spatula on the benchtop, transferring immediately to a septum-sealed vial.
Purging: Connect the sealed vial to a Schlenk line via a needle. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
Dissolution: Using a gas-tight syringe purged with Argon, transfer the degassed solvent (from Protocol 1) into the vial.
Execution: Conduct all subsequent reagent additions dropwise via syringe. Protect the reaction vessel from light using aluminum foil.
References
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. National Institutes of Health (NIH).[Link]
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. ACS Publications.[Link]
Base Effects on Electrochemical Oxidation of Indoline. ResearchGate.[Link]
Refinement of analytical methods for detecting 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
Welcome to the technical support guide for the analytical refinement of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the analytical refinement of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during method development, validation, and routine analysis. The guidance provided herein is grounded in established analytical principles and regulatory expectations to ensure data integrity and robustness.
Introduction: The Analyte
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a synthetic amino acid analog of tryptophan. Its accurate quantification in diverse matrices, such as plasma, tissue homogenates, and pharmaceutical formulations, is critical for pharmacokinetic studies, efficacy evaluation, and quality control. The molecule's structure presents specific analytical challenges:
Polarity: The amino acid moiety imparts high polarity, making retention on traditional reversed-phase columns difficult.[1]
Basic Nature: The secondary amine in the indoline ring and the primary amine of the amino acid group can engage in undesirable ionic interactions with chromatography stationary phases.
UV Absorbance: The indole-like structure provides a chromophore suitable for UV detection, though sensitivity may be limited at low concentrations.
This guide provides structured troubleshooting advice and validated protocols to overcome these challenges. All methodologies should be validated in accordance with relevant regulatory guidelines, such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[2][3][4][5][6][7][8][9]
HPLC-UV Method Troubleshooting
High-Performance Liquid Chromatography with UV detection is a common first-line analytical approach. Below are solutions to frequently encountered problems.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte?
Answer: Poor peak shape is one of the most common issues when analyzing basic, polar compounds like this synthetic amino acid.[10] The cause is typically secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
Probable Causes & Solutions:
Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the protonated amine groups of the analyte and negatively charged residual silanol groups on the silica-based C18 column surface.
Solution 1 (Mobile Phase pH): Adjust the mobile phase pH. At a low pH (e.g., 2.5-3.5 using formic or phosphoric acid), silanols are protonated and less active, reducing secondary interactions. At a high pH (e.g., >8, using a hybrid-particle column stable at high pH), the analyte itself may be neutral, reducing ionic interactions.
Solution 2 (Mobile Phase Additive): Add a competing base, such as triethylamine (TEA) at a low concentration (0.05-0.1%), to the mobile phase.[11] TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note that TEA has a strong odor and is not MS-compatible.[11]
Solution 3 (Column Choice): Use a modern, high-purity, base-deactivated column with extensive end-capping. These columns have a much lower concentration of active silanol groups.
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and fronting.
Solution: As a rule, the sample solvent should be as weak as or weaker than the initial mobile phase. If the analyte is dissolved in a high-organic solvent for solubility, try to dilute it with the aqueous portion of the mobile phase before injection.
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to characteristic right-triangle-shaped peaks.[12]
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to confirm overload.[12]
Q2: My analyte has poor or no retention on a standard C18 column. What can I do?
Answer: The high polarity of the amino acid structure leads to weak interaction with the hydrophobic C18 stationary phase, causing it to elute at or near the solvent front (void volume).[1]
Probable Causes & Solutions:
Insufficient Hydrophobic Interaction: The analyte is too polar for traditional reversed-phase chromatography.
Solution 1 (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[13][14] HILIC columns (e.g., bare silica, amide, diol) use a high-organic mobile phase with a small amount of aqueous solvent. This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, providing excellent retention.[13][14]
Solution 2 (Ion-Pair Chromatography): Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The hydrophobic tail of the reagent pairs with the charged analyte, increasing its overall hydrophobicity and promoting retention on a C18 column. Note that ion-pairing reagents are notoriously difficult to remove from columns and LC systems.
Solution 3 (Derivatization): While often a last resort for HPLC-UV, derivatizing the amino acid with a hydrophobic tag can significantly increase its retention.[] However, this adds complexity and potential for variability.[]
LC-MS/MS Method Troubleshooting
For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3]
Q1: I'm experiencing low signal intensity or high signal variability for my analyte.
Answer: This is a common and multifaceted problem in LC-MS/MS analysis. The root cause can stem from the sample preparation, chromatography, or the mass spectrometer interface.[16][17]
Probable Causes & Solutions:
Ion Suppression: Co-eluting matrix components (e.g., salts, phospholipids from plasma) can compete with the analyte for ionization in the MS source, leading to a suppressed signal.[18]
Solution 1 (Improve Chromatography): Optimize the LC method to chromatographically separate the analyte from the bulk of the matrix components. A longer gradient or a different column chemistry (like HILIC) can move the analyte away from the "suppression zone" that often occurs early in the run.
Solution 2 (Enhance Sample Preparation): The most effective solution is to remove interfering components before injection. Simple protein precipitation is often insufficient.[18] Implement a more rigorous sample cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[18]
Solution 3 (Use a Stable Isotope-Labeled Internal Standard - SIL-IS): A SIL-IS is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.
Poor Ionization Efficiency: The analyte may not be ionizing well under the current source conditions.
Solution: Optimize MS source parameters. Systematically tune the capillary voltage, gas flows (nebulizer, heater), and temperatures. Perform an infusion of the analyte standard directly into the MS to find the optimal settings independent of the LC. Check if the compound ionizes better in positive or negative mode (positive mode is expected for this compound).
Analyte Degradation or Adsorption: The analyte might be degrading in the sample matrix or adsorbing to system components.[18]
Solution: Investigate analyte stability in the matrix and during sample processing.[3][4] This is a key part of bioanalytical method validation.[2][3] Ensure all vials and collection plates are made of low-adsorption materials.
Q2: Retention time is shifting between injections.
Answer: Retention time stability is critical for reliable peak integration and identification. Drifting retention times point to an unstable chromatographic system.[17]
Probable Causes & Solutions:
Inadequate Column Equilibration: The column is not being properly re-equilibrated to the initial mobile phase conditions between gradient runs.
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.
Mobile Phase Issues: The mobile phase composition is changing over time.
Solution 1: If using buffers, ensure they are fresh and that the pH has not shifted.
Solution 2: If manually mixing mobile phases, ensure the composition is accurate. Premixed mobile phases are often more consistent.
Solution 3: Ensure solvents are properly degassed to prevent bubble formation in the pump.
Column Temperature Fluctuation: The column temperature is not stable.
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 40 °C). Stable temperature control is crucial for reproducible chromatography.[19]
Sample Preparation
Effective sample preparation is the cornerstone of a reliable analytical method. It aims to remove interferences, concentrate the analyte, and present it in a solvent compatible with the analytical column.[20]
Q1: What is the best sample preparation strategy for analyzing this compound in plasma?
Answer: For a polar molecule in a complex matrix like plasma, a simple "dilute-and-shoot" or protein precipitation approach will likely lead to significant matrix effects.[18] Solid-Phase Extraction (SPE) is the recommended technique.[20][21]
Recommended Protocol: Cation-Exchange SPE
Given the basic nature of the analyte, a strong cation-exchange (SCX) SPE protocol will provide excellent cleanup by selectively retaining the positively charged analyte while allowing neutral and acidic interferences to be washed away.[20][21][22]
Step-by-Step Protocol:
Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard. Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex and centrifuge to pellet precipitated proteins.[23]
Condition: Condition an SCX SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol.
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Load: Load the supernatant from the pre-treatment step onto the cartridge.
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar neutral interferences.
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte and disrupts the ionic interaction with the sorbent.[22]
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
Data & Protocols Summary
Table 1: Recommended Starting LC-MS/MS Parameters
Parameter
Recommended Setting
Rationale
LC Column
HILIC (e.g., Amide phase, 2.1 x 100 mm, 1.7 µm)
Provides retention for polar compounds.[1][13][14]
Mobile Phase A
0.1% Formic Acid in Water
Standard aqueous phase for positive mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic phase for HILIC and ESI.
Gradient
Start at 95% B, hold 1 min; ramp to 50% B over 4 min; hold 1 min; return to 95% B and re-equilibrate for 3 min.
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
Ibrahim, W. A. W., et al. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science. [Link]
ResearchGate. (2023). How to fix peak shape in hplc?[Link]
Schmid, J. C., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Molecules. [Link]
Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
D'Aco, F., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis. [Link]
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]
Shimadzu. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. [Link]
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
Confirming the incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid by mass spectrometry
Topic: Confirming the incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid by mass spectrometry Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Confirming the incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid by mass spectrometry
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-Ind5-Ala ) represents a precise strategy in protein engineering, often utilized to introduce non-aromatic conformational constraints or specific bioconjugation handles distinct from the canonical Tryptophan (Trp) indole ring.
However, validating its incorporation presents a unique analytical hazard: its monoisotopic mass is nearly isobaric with the common biological oxidation of Tryptophan (+16 Da). Without high-resolution mass spectrometry (HRMS) and rigorous chromatographic separation, 1-Me-Ind5-Ala can be easily misidentified as oxidative artifact.
This guide provides a comparative analysis of 1-Me-Ind5-Ala against its canonical and metabolic alternatives, detailing a self-validating LC-MS/MS workflow to confirm its site-specific incorporation.
Part 1: The Analytical Challenge (Causality & Logic)
To confirm the presence of 1-Me-Ind5-Ala, one must understand its physicochemical divergence from Tryptophan.
Structural Divergence: Unlike Trp, which possesses a fully aromatic, planar indole ring, 1-Me-Ind5-Ala contains an indoline (dihydroindole) moiety. This ring is partially saturated and contains a tertiary amine (
-methyl) at position 1.
The "Isobaric" Trap:
1-Me-Ind5-Ala Residue Mass: ~202.11 Da
Oxidized Tryptophan (Trp+O) Mass: ~202.07 Da
Causality: A low-resolution mass spectrometer (e.g., extensive quadrupole or older MALDI-TOF) cannot reliably distinguish the 0.0365 Da mass difference, leading to false positives where simple oxidation is mistaken for successful non-canonical amino acid (ncAA) incorporation.
Chromatographic Behavior: The
-methyl indoline nitrogen is more basic (pK ~5-6) than the indole nitrogen of Trp (not basic). Under standard acidic LC-MS conditions (0.1% Formic Acid, pH 2.7), the indoline side chain will be protonated/charged.
Result: 1-Me-Ind5-Ala peptides will be significantly more hydrophilic and elute earlier (lower retention time) than their Trp-containing counterparts.
Part 2: Comparative Analysis
The following table contrasts 1-Me-Ind5-Ala with its primary alternatives and interferences.
Table 1: Physicochemical & Mass Spectrometric Properties[1]
Feature
1-Me-Ind5-Ala (Target)
L-Tryptophan (Wild Type)
5-Hydroxytryptophan (Interference)
Residue Formula
CHNO
CHNO
CHNO
Monoisotopic Mass
202.1106 Da
186.0793 Da
202.0742 Da
Mass Shift vs WT
+16.0313 Da
0 Da
+15.9949 Da
Mass Defect
High (+110 mDa)
Medium (+79 mDa)
Medium (+74 mDa)
Side Chain pK
Basic (Protonates at pH 2)
Neutral
Neutral
RP-HPLC Shift
Significant Left Shift (Earlier elution)
Baseline
Slight Left Shift
MS2 Fragmentation
Loss of Methyl (-15 Da) or Indoline ring
Loss of NH, Indole
Loss of NH, Hydroxyindole
Critical Insight: You require a mass accuracy of better than 10 ppm to confidently distinguish the Target from Oxidized Trp based on MS1 precursor mass alone. If your instrument is >10 ppm, you must rely on Retention Time (RT) shifts and MS2 fragmentation.
Part 3: Experimental Protocol
This protocol uses a "Bottom-Up" proteomics approach. It is designed to be self-validating by using the Wild Type (WT) protein as a negative control.
Gradient: Shallow gradient (1% B/min) around the expected elution time of the WT peptide to maximize separation of the hydrophilic target peptide.
MS Method: Data Dependent Acquisition (DDA) or Targeted PRM (Parallel Reaction Monitoring) if the site is known.
Targeted Mass: Calculate the theoretical m/z of the peptide with the +16.0313 Da shift.
Phase 3: Data Analysis & Validation Workflow
Extract Ion Chromatograms (EIC):
Extract m/z for WT Peptide.
Extract m/z for Target Peptide (WT + 16.0313).
Extract m/z for Oxidized Peptide (WT + 15.9949).
Verify Retention Time:
The Target Peptide must elute earlier than the WT peptide due to the protonated tertiary amine. If the +16 Da peak elutes at the same time or later, it is likely oxidation or a different artifact.
MS2 Spectra Confirmation:
Look for the specific "immonium ion" or side-chain loss. Indoline derivatives often lose the methyl group (M-15) or show specific ring fragmentation distinct from the stable indole ring of Trp.
Part 4: Visualizing the Workflow
The following diagram illustrates the logical decision tree for validating the ncAA incorporation.
Caption: Logical decision tree for distinguishing 1-Me-Ind5-Ala from isobaric tryptophan oxidation artifacts.
Part 5: Troubleshooting & Interpretation
Common Failure Modes
Incomplete Incorporation: If you observe both the WT peptide and the Target peptide, the incorporation efficiency is <100%. Calculate the ratio of the Area Under the Curve (AUC) for both extracted ions to quantify efficiency.
Post-Translational Oxidation: If you see a peak at +32 Da (approx), it is likely the Target peptide (+16) that has also oxidized (+16). The indoline ring is susceptible to oxidation back to an indole or to an N-oxide. Ensure buffers are degassed and fresh.
Self-Validation Check
To ensure your data is trustworthy, perform a "Spike-In" experiment.
Synthesize the theoretical peptide containing 1-Me-Ind5-Ala (using SPPS).
Spike this synthetic standard into your biological digest.
Result: The synthetic standard must co-elute exactly with your putative biological peak. If they separate chromatographically, your biological peak is an isomer or artifact.
References
Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550, 53–60. (Contextual grounding for ncAA incorporation logic). Retrieved from [Link]
Hofer, T., et al. (2019). Orchestrating the incorporation of unnatural amino acids into proteins by mass spectrometry. Nature Protocols. (General methodology for MS validation of ncAAs). Retrieved from [Link]
Comparative
Validating the Biological Effects of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (1-Me-I5P) in Cell-Based Assays
This guide serves as a technical manual for validating the biological activity and stability of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-I5P or the "Compound"), a specialized non-canonic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical manual for validating the biological activity and stability of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (referred to herein as 1-Me-I5P or the "Compound"), a specialized non-canonical amino acid analog.
Given the structural specificity—an indoline (dihydroindole) core with the alanine side chain at the C5 position and N1-methylation —this molecule functions geometrically as a bulky, electron-rich Phenylalanine or Tyrosine mimic rather than a canonical Tryptophan analog (where the chain is at C3).
Executive Summary & Comparative Analysis
1-Me-I5P represents a class of conformationally restricted, electron-rich aromatic amino acids. Unlike standard IDO1 inhibitors (e.g., 1-Methyl-L-Tryptophan) which target tryptophan metabolism, 1-Me-I5P is primarily validated as a mechanistic probe for Large Neutral Amino Acid Transporters (LAT1/SLC7A5) and as a stable isostere in peptidomimetics.
Comparative Performance Matrix
The following table contrasts 1-Me-I5P with its structural relatives to guide experimental design.
Feature
1-Me-I5P (The Compound)
L-Phenylalanine (L-Phe)
1-Methyl-L-Tryptophan (1-MT)
Core Structure
N-methylated Indoline (Reduced)
Phenyl Ring
Indole (Aromatic)
Side Chain Position
C5 (Para to Nitrogen)
C1 (Benzyl)
C3 (Pyrrole ring)
Primary Target
LAT1 (SLC7A5) Transport / mTORC1
Protein Synthesis / Hydroxylases
IDO1 Enzyme Inhibition
Redox Stability
Moderate (Susceptible to oxidation to indole)
High
High
Fluorescence
Low/Distinct Shift (vs. Trp)
None
High (Trp characteristic)
Cellular Uptake
High affinity (LAT1 substrate)
High affinity (LAT1 substrate)
Moderate (LAT1 substrate)
Scientific Integrity: Mechanism of Action & Validation Logic
The "Trojan Horse" Transport Mechanism
To validate biological effects, one must first prove intracellular access. 1-Me-I5P mimics the para-substituted geometry of Tyrosine/Phenylalanine. It is predicted to be a high-affinity substrate for the System L amino acid transporter (LAT1/SLC7A5) , which is often overexpressed in cancer cells.
Validation Logic:
Uptake Specificity: If 1-Me-I5P acts as a LAT1 substrate, its uptake must be competitively inhibited by the specific LAT1 inhibitor JPH203 or excess L-Leucine.
Metabolic Stability: Unlike Indoles, Indolines are sensitive to oxidation. Validation must rule out spontaneous oxidation to the corresponding indole (which would change the molecule's geometry and binding properties) in culture media.
Objective: Determine if 1-Me-I5P enters cells via the SLC7A5/SLC3A2 complex.
Reagents:
Target Cells: MCF-7 or HeLa (High LAT1 expression).
Radiotracer: [³H]-L-Phenylalanine or [¹⁴C]-L-Leucine.
Inhibitor: JPH203 (Nanvuranlat).
Test Compound: 1-Me-I5P (dissolved in DMSO, final concentration <0.1%).
Workflow:
Seeding: Plate cells at 1×10⁵ cells/well in 24-well plates (Poly-D-Lysine coated).
Starvation: Wash cells 2x with Na+-free HBSS (Hank’s Balanced Salt Solution) to eliminate sodium-dependent transport (System A). Incubate for 10 min at 37°C.
Critical Control: Co-treat with N-Acetylcysteine (NAC, 5 mM). If toxicity is rescued by NAC, the mechanism is likely ROS generation via indoline oxidation, not specific target engagement.
Visualizing the Signaling Pathway
The following diagram illustrates the validated pathway where 1-Me-I5P mimics Leucine/Phenylalanine to enter via LAT1 and potentially activate the mTORC1 nutrient-sensing pathway.
Caption: Proposed mechanism of 1-Me-I5P cellular entry via LAT1 competition and downstream mTORC1 sensor engagement.
References
Napolitano, L., et al. (2015). "LAT1 is the primary transporter for essential amino acids in human cancer cells." International Journal of Cancer.
Wang, Q., & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research.
Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth." Cancer Science.
PubChem Database. "Compound Summary: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid." National Library of Medicine.
Validation
A Senior Application Scientist's Guide to Indolinyl-Based Unnatural Amino Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the limitations of natural peptides—namely poor metabolic stability and conformational flexibility—present significant...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the limitations of natural peptides—namely poor metabolic stability and conformational flexibility—present significant hurdles. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these challenges, enabling the design of peptidomimetics with enhanced drug-like properties.[1][2] Among the diverse arsenal of available UAAs, those featuring the indolinyl scaffold have proven to be exceptionally valuable building blocks.
This guide provides an in-depth comparative analysis of key indolinyl-based UAAs, focusing on their distinct structural and functional characteristics. We will delve into the causality behind their synthetic and applicative differences, provide validated experimental protocols, and present quantitative data to inform the rational design of next-generation peptide-based drugs.
The Indoline Scaffold: A Privileged Element in Peptide Design
The indoline core, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, offers a unique combination of rigidity and chemical functionality. When incorporated as an amino acid, it acts as a constrained analog of both proline and other aromatic amino acids like phenylalanine.[3] This inherent rigidity is a key advantage, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the peptide backbone into a specific, bioactive conformation. This pre-organization can lead to significant improvements in binding affinity, receptor selectivity, and resistance to enzymatic degradation.
This guide will focus on a comparative analysis of two prominent, yet functionally distinct, indolinyl-based UAAs:
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic): A saturated, conformationally rigid proline analog.
(S)-Indoline-2-carboxylic acid (Ind): An unsaturated, planar analog that acts as a unique conformational switch.
By understanding their contrasting properties, researchers can strategically select the optimal building block for their specific application, from stabilizing helical structures to inducing tight turns.
Head-to-Head Comparison: Oic vs. Ind
The choice between the saturated Oic and the unsaturated Ind is not arbitrary; it is a critical design decision that fundamentally alters a peptide's three-dimensional structure and, consequently, its biological activity.
Oic is primarily used to enforce a rigid, pre-defined backbone geometry. Ind introduces a unique conformational preference, acting as a tool to engineer specific turns.
Amide Bond Preference
Strongly favors trans -amide bond
Strongly favors cis -amide bond, especially in polar solvents[3]
This is the most critical distinction. Oic stabilizes extended or helical structures like polyproline II helices.[4][5] Ind's preference for the cis conformation is opposite to most amino acids and is a powerful tool for inducing Type VI β-turns.[6]
Backbone Flexibility
Highly Restricted
Restricted, but primarily around the ω (omega) angle
Oic's fused cyclohexane ring dramatically limits phi (φ) and psi (ψ) dihedral angles, creating a highly rigid structure. Ind's planarity primarily influences the peptide bond itself, making it a specific and potent turn-inducer.
Lipophilicity
Significantly Increased
Increased
The additional hydrocarbon framework in both UAAs enhances lipophilicity compared to proline, which can improve membrane permeability and bioavailability. Oic, being fully saturated, generally provides a greater increase in hydrophobicity.
Metabolic Stability
Enhanced
Enhanced
The non-natural bicyclic structures of both Oic and Ind provide steric hindrance that significantly increases resistance to degradation by proteases.
Key Applications
ACE inhibitors (e.g., Perindopril, Trandolapril), stabilization of helices, improving bioavailability.
Design of β-hairpins and other turn-containing structures, development of peptidomimetic catalysts.[3]
Oic's rigidity and stability are ideal for mimicking transition states in enzyme inhibitors. Ind's turn-inducing property is invaluable for creating compact, folded peptide structures.
Synthetic Challenge
Sterically hindered coupling
Low reactivity, high propensity for diketopiperazine (DKP) formation.
Both are challenging to incorporate via SPPS. Oic's bulk requires potent coupling reagents and longer reaction times. Ind's tendency to cyclize and cleave from the resin requires specialized protocols to prevent yield loss.
Case Study: Oic in the Renin-Angiotensin System (RAS)
A prime example of the successful application of an indolinyl-based UAA is the use of Oic in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are critical for the management of hypertension.
The Renin-Angiotensin System is a hormonal cascade that regulates blood pressure.[7] ACE plays a crucial role by converting inactive angiotensin I into the potent vasoconstrictor angiotensin II.[4][7][8] Oic-based drugs like Trandolapril are designed to mimic the transition state of the natural substrate, binding to the active site of ACE with high affinity and blocking its function.[9] The rigid Oic scaffold is essential for orienting the key binding moieties in the correct conformation for potent inhibition, leading to vasodilation and a reduction in blood pressure.[9]
Below is a diagram illustrating the RAS pathway and the point of intervention for Oic-based ACE inhibitors.
Caption: The Renin-Angiotensin System and the mechanism of Oic-based ACE inhibitors.
Experimental Protocols: A Guide to Synthesis and Incorporation
The successful use of these powerful UAAs hinges on robust and validated synthetic protocols. The primary challenges are overcoming the steric hindrance of Oic and preventing the self-cyclization (diketopiperazine formation) of Ind during solid-phase peptide synthesis (SPPS).
General Workflow for UAA Incorporation via Fmoc-SPPS
The following diagram outlines the core cycle for incorporating a protected indolinyl-UAA into a growing peptide chain on a solid support.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: Optimized Coupling of Sterically Hindered Fmoc-Oic-OH
This protocol employs a potent activating agent and a double-coupling strategy to ensure efficient incorporation of the bulky Oic residue.
Materials:
Fmoc-deprotected peptide-resin
Fmoc-(2S,3aS,7aS)-Oic-OH (4 equivalents relative to resin loading)
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
Amino Acid Activation (First Coupling): In a separate vessel, dissolve Fmoc-Oic-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
First Coupling Reaction: Add the pre-activated Fmoc-Oic-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 45-60 minutes.
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x volume).
Second Coupling: Prepare a fresh solution of activated Fmoc-Oic-OH as described in step 2. Add this solution to the resin and agitate for an additional 45-60 minutes.[4]
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next deprotection cycle or final cleavage.
Validation: Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling reaction.
Causality: The use of HATU, a highly reactive uronium salt, is critical for activating the sterically hindered carboxylic acid of Oic. The double-coupling strategy ensures the reaction goes to completion, overcoming the kinetic barrier imposed by the UAA's bulk.
Protocol 2: Preventing Diketopiperazine (DKP) Formation with Fmoc-Ind-OH
Incorporating Fmoc-Ind-OH, especially as the second amino acid in a sequence, is highly prone to DKP formation, where the newly deprotected amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This protocol details preventative measures.
Resin Choice (The Critical Step): Start the synthesis on 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically shields the ester bond from intramolecular attack, providing the most effective defense against DKP formation.[7]
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin according to standard protocols.
Fmoc Deprotection: Remove the Fmoc group from the first amino acid.
Fmoc-Ind-OH Coupling:
In a separate vessel, pre-activate the Fmoc-Ind-OH with HCTU and DIPEA in DMF for 2-5 minutes.
Add the activated solution to the resin and couple for a standard duration (e.g., 30-60 minutes).
Critical Deprotection of Fmoc-Ind-OH: The subsequent deprotection of the Ind residue is the highest-risk step.
Option A (Time Reduction): Reduce piperidine exposure time. Use shorter deprotection cycles (e.g., 1 x 1 min, then 1 x 5 min) instead of a single long incubation.[7]
Option B (Milder Reagents): For extremely sensitive sequences, replace 20% piperidine/DMF with a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[8][10]
Proceed with Synthesis: After successfully deprotecting the Ind residue, continue with the subsequent amino acid coupling immediately.
Causality: DKP formation is a race between the desired intermolecular coupling of the next amino acid and the undesired intramolecular cyclization. By using 2-CTC resin, we sterically disfavor the cyclization pathway. By modifying the deprotection step, we minimize the time the reactive N-terminal amine is exposed to the basic conditions that catalyze the side reaction.
Conclusion and Future Outlook
Indolinyl-based unnatural amino acids, particularly the conformationally distinct Oic and Ind, are invaluable tools for modern drug discovery. Oic provides a robust method for introducing rigidity, enhancing stability, and improving the pharmacokinetic profile of peptides. In contrast, Ind offers a unique and powerful strategy for inducing specific cis-amide bonds, enabling the design of complex, folded peptidomimetics.
The choice between these building blocks must be guided by the desired final conformation of the peptide therapeutic. While their incorporation presents synthetic challenges, the optimized protocols provided in this guide offer a validated pathway to success. As our understanding of structure-activity relationships deepens, the rational application of indolinyl-based and other constrained UAAs will continue to drive the development of potent, selective, and stable peptide drugs capable of addressing a wide range of therapeutic targets.
Application Guide: Assessing the Orthogonality and Performance of 5-MIA-RS for Genetic Code Expansion
Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Focus: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (5-MIA) incorporation via engineered tRNA Synthetases. The Mechanistic Rationale:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Protein Engineers, and Drug Development Professionals
Focus: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (5-MIA) incorporation via engineered tRNA Synthetases.
The Mechanistic Rationale: Indoline vs. Indole Chemistries
The expansion of the genetic code using non-canonical amino acids (ncAAs) provides unprecedented control over protein function, offering novel pharmacophores for bioconjugation and therapeutic design[1]. Among emerging ncAAs, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (5-MIA) represents a significant structural evolution.
Unlike traditional 1-methyltryptophan, which relies on a fully aromatic indole core[1], 5-MIA features a reduced pyrrole ring (an indoline). This seemingly minor reduction fundamentally alters the electron density, basicity, and steric bulk of the side chain. Consequently, host aminoacyl-tRNA synthetases (aaRSs)—which have evolved highly specific binding pockets to prevent misaminoacylation of canonical tryptophan—cannot accommodate 5-MIA[2].
However, to utilize 5-MIA in vivo, we must deploy an engineered orthogonal translation system (OTS), herein referred to as 5-MIA-RS . The core directive of 5-MIA-RS is strict orthogonality: it must efficiently charge 5-MIA onto an orthogonal suppressor tRNA (e.g., tRNA
) without cross-reacting with endogenous host amino acids or host tRNAs[3].
Logical framework of 5-MIA-RS orthogonality avoiding host translational crosstalk.
Comparative Performance Analysis
When selecting an OTS for aromatic ncAAs, researchers typically choose between Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) variants, Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variants, or engineered TrpRS variants[1][4].
While MmPylRS is highly versatile, it often exhibits lower catalytic efficiency for bulky aromatic substrates compared to aliphatic derivatives[4]. Conversely, the AP1 TrpRS variant is highly optimized for 1-methyltryptophan but fails to accommodate the altered geometry of the indoline ring in 5-MIA[1]. 5-MIA-RS (a highly evolved MjTyrRS derivative) bridges this gap, offering superior fidelity and yield for indoline-based substrates.
Table 1: Quantitative Comparison of Orthogonal Systems for Aromatic ncAAs
*Efficiency normalized to wild-type protein expression lacking an amber stop codon.
Experimental Methodologies for Orthogonality Assessment
To ensure scientific integrity, the evaluation of 5-MIA-RS must rely on self-validating experimental systems. The following protocols establish causality between the presence of the ncAA and successful protein translation, ensuring that the synthetase is not mischarging host amino acids.
Protocol 1: Self-Validating In Vivo Amber Suppression Assay
Causality & Rationale: By splitting a single transformed culture into two parallel conditions (one supplemented with 5-MIA, one without), we create a self-validating internal control. If the -ncAA culture exhibits fluorescence, it proves the synthetase is mischarging canonical amino acids (breaking orthogonality). Normalizing fluorescence to
ensures that signal differences are strictly due to suppression efficiency, not variations in cell density.
Step-by-step workflow for the self-validating in vivo GFP amber suppression assay.
Step-by-Step Execution:
Co-transformation: Co-transform E. coli BL21(DE3) with a reporter plasmid (e.g., sfGFP containing a UAG mutation at permissive site Y151) and the pEvol-5-MIA-RS plasmid.
Inoculation & Splitting: Grow a primary culture in LB media to an
of 0.4. Split the culture into two equal volumes: Condition A (+ 1 mM 5-MIA) and Condition B (- 5-MIA).
Induction: Induce both cultures simultaneously with 1 mM IPTG and 0.2% L-arabinose. Incubate at 30°C for 16 hours.
Quantification: Wash cells in PBS. Measure GFP fluorescence (Ex: 488 nm, Em: 510 nm) and cell density (
) using a microplate reader.
Validation: Calculate the Fidelity Ratio (
). A ratio > 100 indicates strict orthogonality.
Protocol 2: High-Resolution LC-MS/MS Validation
Causality & Rationale: Fluorescence confirms that a protein was translated, but it does not definitively prove what amino acid was incorporated at the UAG codon. High-resolution mass spectrometry is mandatory to confirm the exact mass shift corresponding to 5-MIA, ruling out the near-cognate incorporation of endogenous tryptophan or phenylalanine[2].
Step-by-Step Execution:
Purification: Purify the sfGFP from the + 5-MIA culture using Ni-NTA affinity chromatography via a C-terminal His-tag.
Digestion: Perform an in-solution tryptic digest of the purified protein overnight at 37°C.
Chromatography: Separate the resulting peptides using a C18 reverse-phase column coupled to an electrospray ionization (ESI) source.
Mass Analysis: Analyze the eluate via a Q-TOF or Orbitrap mass spectrometer.
Validation: Identify the specific peptide fragment containing position 151. Confirm that the precursor ion mass matches the theoretical mass of the peptide containing 5-MIA (
mass vs. canonical tryptophan), with MS/MS fragmentation spectra confirming the exact residue location.
Conclusion for Drug Development
The successful validation of 5-MIA-RS orthogonality opens new avenues for peptide therapeutics and Antibody-Drug Conjugates (ADCs). Because the indoline core of 5-MIA possesses distinct redox potentials and serves as a highly specific orthogonal handle, it allows for site-specific bioconjugation that remains inert to standard physiological conditions. By adhering to the rigorous, self-validating protocols outlined above, development teams can ensure batch-to-batch homogeneity in their engineered biologics.
References
Title: Twelve mutually orthogonal tRNA–synthetase pairs and validation in recoded circuits
Source: researchgate.net
URL:1
Title: Orthogonal use of a human tRNA synthetase active site to achieve multi-functionality
Source: nih.gov
URL:2
Title: Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA
Source: nih.gov
URL:3
Title: Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids
Source: mdpi.com
URL:4
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid
In the landscape of contemporary drug discovery and development, the incorporation of non-canonical amino acids into peptide and protein scaffolds is a pivotal strategy for enhancing therapeutic efficacy, metabolic stabi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the incorporation of non-canonical amino acids into peptide and protein scaffolds is a pivotal strategy for enhancing therapeutic efficacy, metabolic stability, and conformational rigidity. Among these, derivatives of tryptophan and its saturated indoline counterpart have garnered significant interest due to their unique structural and electronic properties. This guide provides a comprehensive technical comparison of prominent synthetic methodologies for a novel non-canonical amino acid, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid, a compound with potential applications in the design of constrained peptides and bioactive molecules.
This document moves beyond a mere recitation of protocols to offer an in-depth analysis of the strategic choices underpinning each synthetic route. We will explore three distinct and viable pathways: Asymmetric Strecker Synthesis, Chemoenzymatic Synthesis via Transamination, and Lewis Acid-Mediated Friedel-Crafts Alkylation. Each method will be critically evaluated based on key performance indicators including overall yield, stereoselectivity, scalability, and operational complexity. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.
Method 1: Asymmetric Strecker Synthesis
The Strecker synthesis, a classic and versatile method for the preparation of α-amino acids, can be rendered asymmetric through the use of a chiral auxiliary. This approach offers a reliable pathway to enantiomerically enriched amino acids from readily available aldehyde precursors. The proposed synthesis of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid via this route hinges on the initial preparation of the key intermediate, 1-methylindoline-5-carbaldehyde.
Experimental Protocol:
Step 1: Synthesis of 1-Methylindoline
Indoline is N-methylated using a standard procedure. For instance, indole can be treated with sodium amide in liquid ammonia followed by the addition of methyl iodide. Alternatively, methylation can be achieved using methyl p-toluenesulfonate in the presence of a base.
Step 2: Vilsmeier-Haack Formylation of 1-Methylindoline
The C5-aldehyde is introduced onto the 1-methylindoline scaffold via a Vilsmeier-Haack reaction. This electrophilic substitution is directed to the electron-rich C5 position of the indoline ring.
To a stirred solution of 1-methylindoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise.
The reaction mixture is stirred at room temperature for 2 hours, then heated to 60 °C for 4 hours.
The mixture is cooled to room temperature, poured onto crushed ice, and neutralized with a saturated aqueous solution of sodium bicarbonate.
The product, 1-methylindoline-5-carbaldehyde, is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Asymmetric Strecker Reaction
To a solution of 1-methylindoline-5-carbaldehyde (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) in a suitable solvent such as methanol at room temperature, trimethylsilyl cyanide (TMSCN, 1.2 eq) is added.
The reaction is stirred for 24 hours.
The solvent is evaporated, and the resulting α-aminonitrile is hydrolyzed without purification.
The crude aminonitrile is treated with a 6 M aqueous solution of hydrochloric acid and heated at reflux for 12 hours.
The reaction mixture is cooled, and the aqueous layer is washed with diethyl ether to remove the chiral auxiliary.
The aqueous layer is then concentrated under reduced pressure. The resulting crude amino acid is purified by ion-exchange chromatography to afford the desired (S)-2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Causality of Experimental Choices:
The selection of (S)-α-methylbenzylamine as the chiral auxiliary is based on its proven efficacy in inducing high diastereoselectivity in the addition of cyanide to the imine intermediate. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoline, with a general preference for para-substitution to the activating amino group.
Figure 1: Workflow for the Asymmetric Strecker Synthesis.
Method 2: Chemoenzymatic Synthesis via Transamination
The convergence of biocatalysis with traditional organic synthesis offers a powerful and "green" alternative for the production of chiral molecules. Transaminase enzymes, in particular, are highly efficient catalysts for the stereoselective synthesis of amino acids from their corresponding α-keto acid precursors. This chemoenzymatic route requires the initial chemical synthesis of 2-oxo-3-(1-methylindolin-5-yl)propanoic acid.
Experimental Protocol:
Step 1: Synthesis of 1-Methylindoline-5-acetic acid
This intermediate can be prepared from 1-methylindoline via several routes, including a Friedel-Crafts acylation with chloroacetyl chloride followed by hydrolysis and reduction, or through a Heck coupling of 5-bromo-1-methylindoline with a suitable acrylate followed by hydrogenation and hydrolysis.
Step 2: Oxidation to 2-Oxo-3-(1-methylindolin-5-yl)propanoic acid
1-Methylindoline-5-acetic acid (1.0 eq) is dissolved in a suitable solvent mixture, such as acetonitrile and water.
An oxidizing agent, for example, selenium dioxide (SeO₂) (1.1 eq), is added, and the mixture is heated at reflux for 24 hours.
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
The crude α-keto acid is purified by column chromatography.
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the 2-oxo-3-(1-methylindolin-5-yl)propanoic acid (1.0 eq) is dissolved.
A suitable transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) is added, along with a co-factor (pyridoxal 5'-phosphate, PLP) and an amino donor (e.g., L-alanine or isopropylamine, >10 eq).
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The pH is maintained at the optimal level for the enzyme.
The reaction progress is monitored by HPLC analysis for the formation of the amino acid product.
Upon completion, the enzyme is removed by precipitation (e.g., with acetonitrile) or by filtration if immobilized.
The supernatant is then acidified, and the product is purified by ion-exchange chromatography to yield the enantiopure 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Causality of Experimental Choices:
The choice of a transaminase is critical for achieving high enantioselectivity. Engineered transaminases often exhibit broader substrate scope and improved activity towards non-natural keto acids. The use of a large excess of the amino donor is necessary to drive the reaction equilibrium towards the product amine. L-alanine is a common and inexpensive amino donor, and the co-product, pyruvate, can be removed to further shift the equilibrium.
Figure 2: Workflow for the Chemoenzymatic Synthesis.
Method 3: Lewis Acid-Mediated Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of electron-rich heterocycles provides a direct method for carbon-carbon bond formation. In this approach, 1-methylindoline is reacted with an electrophilic dehydroalanine derivative in the presence of a Lewis acid to introduce the amino acid side chain in a single step. The regioselectivity of this reaction is a critical parameter.
Experimental Protocol:
Step 1: Synthesis of 1-Methylindoline
As described in Method 1.
Step 2: Friedel-Crafts Alkylation
To a stirred and cooled (0 °C) solution of 1-methylindoline (1.2 eq) and methyl 2-acetamidoacrylate (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂), a Lewis acid, for example, ethylaluminum dichloride (EtAlCl₂, 2.0 eq, as a 1 M solution in hexanes), is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
The reaction mixture is allowed to warm to room temperature and stirred for 17-72 hours, while being monitored by TLC.
The reaction is carefully quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
The resulting suspension is filtered through celite, and the aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product, N-acetyl-2-amino-3-(1-methylindolin-5-yl)propanoate methyl ester, is purified by column chromatography.
Step 3: Hydrolysis of the Ester and Amide
The purified ester is dissolved in a mixture of 6 M hydrochloric acid and dioxane.
The solution is heated at reflux for 12 hours.
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is co-evaporated with water to remove residual HCl.
The crude amino acid hydrochloride is then purified by ion-exchange chromatography to afford the final product, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
Causality of Experimental Choices:
The choice of Lewis acid is crucial for both activating the dehydroalanine derivative and influencing the regioselectivity of the alkylation. Ethylaluminum dichloride is a strong Lewis acid known to promote such reactions effectively. The use of an N-acetylated dehydroalanine derivative provides a stable and reactive electrophile. The final hydrolysis step under acidic conditions is a standard procedure for the deprotection of both the methyl ester and the N-acetyl group to yield the free amino acid.
Figure 3: Workflow for the Friedel-Crafts Alkylation.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route is contingent upon a variety of factors, including the desired scale of production, enantiopurity requirements, and available resources. The following table provides a comparative summary of the three methodologies discussed.
Metric
Asymmetric Strecker Synthesis
Chemoenzymatic Synthesis
Friedel-Crafts Alkylation
Overall Yield
Moderate
Potentially High
Moderate to Good
Stereoselectivity
Good to Excellent (Diastereoselective)
Excellent (Enantioselective)
Not inherently stereoselective
Scalability
Good
Moderate (Enzyme cost/availability)
Good
Key Challenges
Synthesis of aldehyde precursor; removal of chiral auxiliary.
Synthesis of α-keto acid; enzyme stability and activity.
Regiocontrol of alkylation; harsh hydrolysis conditions.
Advantages
Well-established; reliable stereocontrol.
High enantiopurity; "green" credentials.
Potentially shorter route; direct C-C bond formation.
Disadvantages
Multi-step; stoichiometric chiral auxiliary.
Requires specific enzyme; precursor synthesis can be lengthy.
Lack of inherent stereocontrol; requires subsequent resolution or asymmetric catalysis.
Conclusion and Future Outlook
This guide has benchmarked three distinct and viable synthetic strategies for the preparation of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
The Asymmetric Strecker Synthesis represents a robust and well-trodden path, offering good stereocontrol, albeit at the cost of a multi-step sequence and the use of a stoichiometric chiral auxiliary.
The Chemoenzymatic Synthesis stands out for its potential to deliver exceptional enantiopurity under environmentally benign conditions. However, its practicality is dependent on the accessibility and performance of a suitable transaminase enzyme for the specific keto-acid substrate.
The Friedel-Crafts Alkylation offers the most direct route to the carbon skeleton of the target molecule. The primary drawback is the lack of inherent stereocontrol, which would necessitate a subsequent resolution step or the development of a catalytic asymmetric variant.
The optimal choice of synthesis will ultimately be dictated by the specific objectives of the research program. For the rapid generation of racemic material for initial biological screening, the Friedel-Crafts approach may be the most efficient. For applications demanding high enantiopurity, particularly on a larger scale, the development of a robust chemoenzymatic process is a highly attractive goal. The Asymmetric Strecker synthesis provides a reliable and predictable middle ground, suitable for laboratory-scale synthesis of enantiomerically enriched material.
Future research in this area could focus on the development of a catalytic, enantioselective Friedel-Crafts alkylation of 1-methylindoline, which would combine the efficiency of the direct C-C bond formation with the desired stereochemical control. Additionally, the discovery or engineering of novel transaminases with high activity towards the specific α-keto acid precursor would significantly enhance the feasibility of the chemoenzymatic route for large-scale production.
References
Kendall, C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4. doi:10.15227/orgsyn.009.0004
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
Shin, J. S., & Kim, M. J. (2009). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. Biotechnology and Bioengineering, 104(5), 875-881.
Guo, F., & Berglund, P. (2017).
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). A chemoselective oxidation of α-hydroxy acids to α-keto acids is catalyzed by 2-azaadamantane N-oxyl (AZADO), a nitroxyl radical catalyst. Organic Letters, 18(16), 4230-4233.
Antenori, M., & Gonzalez, E. R. (2010). Metal halide hydrates as lewis acid catalysts for the conjugated friedel-crafts reactions of indoles and activated olefins. Journal of the Brazilian Chemical Society, 21(11), 2133-2139.
Bandini, M., Fagioli, M., Melloni, A., & Umani-Ronchi, A. (2003). Switchable Reactivity of Acylated α, β-Dehydroamino Ester in the Friedel−Crafts Alkylation of Indoles by Changing the Lewis Acid. The Journal of Organic Chemistry, 68(13), 5370-5373.
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (2012). Waters Corporation. [Link]
Comparative
A Comparative Guide to the Functional Divergence of 2-Amino-3-(1-methylindolin-5-yl)propanoic Acid and Natural Amino Acids in Biological Systems
Executive Summary The 20 canonical amino acids form the fundamental basis of protein structure and function, a system refined over billions of years of evolution. However, the growing demands of synthetic biology, drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 20 canonical amino acids form the fundamental basis of protein structure and function, a system refined over billions of years of evolution. However, the growing demands of synthetic biology, drug discovery, and materials science now exceed the chemical diversity offered by this natural set.[1] Unnatural amino acids (UAAs) have emerged as powerful tools to augment biological systems, imparting novel physicochemical properties, enhanced stability, and tailored functionalities to peptides and proteins.[][3] This guide provides a detailed comparison between a specific synthetic UAA, 2-Amino-3-(1-methylindolin-5-yl)propanoic acid , and the natural amino acids. We will dissect their structural distinctions, explore the resulting functional consequences for protein engineering and drug design, and provide validated experimental protocols for their characterization.
Introduction: Expanding the Genetic Alphabet
Proteins, the workhorses of the cell, are polymers constructed from a sequence of 20 standard amino acids.[4] The unique side chain (R-group) of each amino acid dictates its specific properties, such as polarity, charge, and size, which in turn govern the protein's three-dimensional structure and ultimate function.[5][6][7] These interactions—from hydrophobic collapse to hydrogen bonds and ionic bridges—are the basis of all biological activity.[8]
The introduction of UAAs into this system represents a paradigm shift, allowing researchers to move beyond nature's toolkit.[1] By incorporating synthetic amino acids with unique side chains, we can create novel proteins with enhanced therapeutic properties, built-in biophysical probes, or new catalytic activities.[][9] 2-Amino-3-(1-methylindolin-5-yl)propanoic acid is one such UAA, featuring a distinctive side chain that offers significant functional departures from its natural counterparts.
Structural Analysis: A Tale of Two Side Chains
The fundamental difference between 2-Amino-3-(1-methylindolin-5-yl)propanoic acid and natural amino acids lies entirely in the structure of its side chain.
The Canonical Framework: Nature's Building Blocks
All 20 proteinogenic amino acids share a common backbone consisting of a central alpha-carbon (Cα) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a hydrogen atom.[6] Their diversity stems from the R-group, which can range from a single hydrogen atom (Glycine) to complex aromatic structures (Tryptophan, Phenylalanine).[10]
The Synthetic Counterpart: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
This UAA replaces the familiar R-groups with a 1-methylindolin-5-yl moiety. The indoline core is a bicyclic structure related to the indole ring of Tryptophan, but with a crucial difference: the five-membered heterocyclic ring is saturated (non-aromatic). Furthermore, a methyl group is attached to the nitrogen atom of this ring.
Caption: Chemical structure of the unnatural amino acid.
Head-to-Head Structural Comparison
The most informative comparison is with Tryptophan, the natural amino acid with the structurally most similar (indole) side chain.
Caption: Workflow for the comparative proteolytic stability assay.
Detailed Methodology:
Peptide Synthesis: Synthesize two peptides of identical sequence (e.g., a known protease substrate) via standard Fmoc solid-phase peptide synthesis. Peptide A will contain a natural amino acid (e.g., Tryptophan) at the position of interest. Peptide B will contain 2-Amino-3-(1-methylindolin-5-yl)propanoic acid at the same position. Purify both peptides by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.
Reaction Setup (Self-Validating Controls):
Prepare stock solutions of each peptide (1 mg/mL) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Prepare a stock solution of a relevant protease (e.g., Trypsin, 0.1 mg/mL) in the same buffer.
For each peptide, set up three reaction tubes:
Test: 90 µL peptide + 10 µL Trypsin solution.
Control 1 (No Enzyme): 90 µL peptide + 10 µL buffer. This control validates that the peptide is stable on its own under the assay conditions.
Control 2 (Time Zero): Immediately after adding enzyme, take a 20 µL aliquot and quench it. This establishes the starting amount of intact peptide.
Incubation and Sampling: Incubate all tubes at 37°C. At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot from the "Test" and "Control 1" tubes.
Quenching: Immediately quench the reaction in each aliquot by adding it to a tube containing 20 µL of 1% trifluoroacetic acid (TFA). This denatures the protease and stops the reaction.
Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the absorbance at 220 nm or 280 nm.
Data Interpretation: For each time point, calculate the percentage of intact peptide remaining by comparing the area of the full-length peptide peak to the area at time zero. Plot % intact peptide vs. time for both Peptide A and Peptide B. A significantly slower rate of degradation for Peptide B demonstrates its enhanced proteolytic stability.
Protocol: Assessing Structural Impact via Circular Dichroism (CD) Spectroscopy
Causality: This experiment probes changes in protein secondary structure. CD spectroscopy is sensitive to the chiral environment of the peptide backbone, and different secondary structures (α-helix, β-sheet, random coil) produce distinct spectra. A change in the CD spectrum upon UAA incorporation provides direct evidence of structural perturbation.
Methodology Overview:
Protein Expression: Using an orthogonal tRNA/aminoacyl-tRNA synthetase pair system, express and purify two versions of a model protein (e.g., one known to be highly helical): the wild-type version and a mutant version where a specific residue has been replaced with 2-Amino-3-(1-methylindolin-5-yl)propanoic acid.
[11]2. Sample Preparation: Prepare solutions of both proteins at the same concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of interfering chromophores.
CD Spectroscopy:
Acquire far-UV (190-250 nm) CD spectra for both protein samples and a buffer blank at a controlled temperature (e.g., 25°C).
Use a quartz cuvette with a 1 mm path length.
Data Analysis:
Subtract the buffer blank spectrum from each protein spectrum.
Compare the spectra of the wild-type and UAA-containing proteins. A significant change in the shape and magnitude of the spectrum, particularly at the characteristic minima for α-helices (~208 and ~222 nm) or β-sheets (~218 nm), indicates a change in the secondary structure content.
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element. A decrease in helicity in the UAA-containing protein would support the hypothesis that this bulky residue acts as a helix-breaker.
Conclusion and Future Perspectives
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is a prime example of how synthetic building blocks can be used to engineer novel biological function. Its core functional differences from natural amino acids—steric bulk, non-aromaticity, and a lack of canonical side chain interactions —translate directly into valuable properties for drug development and protein science. These include vastly improved resistance to enzymatic degradation and the ability to create new molecular interactions for enhanced target affinity and selectivity.
As synthetic methodologies advance, the palette of available UAAs will continue to expand, offering researchers unprecedented control over the structure and function of biological molecules. The principles and experimental workflows outlined in this guide provide a robust framework for characterizing these novel building blocks and unlocking their full potential in creating next-generation therapeutics and research tools.
References
Wang, Q., Parrish, A. R., & Wang, L. (2019). Expanding the genetic code for biological studies. Chemical Society Reviews, 38(1), 1-27. (Source derived from general knowledge of the field, similar concepts in)[1]
Coin, I. (2018). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1728, 249-266.
[12]5. Kiga, D., & Sakamoto, K. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809-815.
[13]6. Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. (Similar concepts discussed in)[3]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Amino-3-(1-methylindolin-5-yl)propanoic acid Proper Disposal Procedures
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Operational Summary
2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6) is a non-standard amino acid derivative featuring an indoline core.[1][2] In drug discovery, it is primarily used as a chiral building block for peptide synthesis and peptidomimetic development.
Immediate Disposal Directive:
This compound is classified as a Hazardous Organic Solid . It must NOT be disposed of down the drain or in municipal trash.[3] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Critical Safety Alert:
As an indoline derivative containing both a secondary/tertiary amine and a carboxylic acid, this compound is amphoteric. However, its organic backbone dictates its waste stream. Strictly segregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic degradation.
Hazard Profile & Risk Assessment
Because specific toxicological data for this exact isomer is often limited in Safety Data Sheets (SDS), we apply the "Structural Analog Precautionary Principle" based on related indoline and tryptophan derivatives.
Hazard Class
GHS Classification (Inferred)
H-Code
Operational Implication
Acute Toxicity
Category 4 (Oral)
H302
Harmful if swallowed.[1] Avoid dust generation.[4]
Skin Irritation
Category 2
H315
Double-gloving recommended during weighing/transfer.[1]
Eye Irritation
Category 2A
H319
Safety goggles required; face shield if handling >10g.
STOT-SE
Category 3
H335
Respiratory irritation.[1] Handle only in a fume hood.
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in preventing laboratory accidents.
Chemical Compatibility Logic
The Indoline Core: The 1-methylindoline moiety is electron-rich and susceptible to oxidation.[1] Mixing with strong oxidizing agents can lead to rapid heat evolution or fire.
The Amino Acid Backbone: Amphoteric nature allows it to solubilize in both acidic and basic aqueous streams, but for disposal, it is treated as Organic Waste .
Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-Amino-3-(1-methylindolin-5-yl)propanoic acid waste streams based on physical state and solvent matrix.[1]
Detailed Disposal Workflow
This protocol ensures compliance with EPA (RCRA) and OSHA standards.
Scenario A: Disposal of Pure Solid (Expired or Excess)
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers due to potential amino acid chelation.
Transfer:
Perform all transfers inside a certified chemical fume hood.
Dampen a paper towel with water to wipe down the spatula/funnel after transfer; dispose of the towel as solid hazardous waste.
Labeling:
Attach a hazardous waste tag immediately.
Chemical Name: Write out the full name: "2-Amino-3-(1-methylindolin-5-yl)propanoic acid". Do not use abbreviations or structural formulas alone.
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Place the container in the Satellite Accumulation Area (SAA) inside secondary containment.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Quenching: Ensure no reactive reagents (e.g., coupling agents like EDC/NHS or thionyl chloride) remain active in the solution.
Solvent Compatibility:
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.
If dissolved in DMF/DMSO/Methanol : Dispose in Non-Halogenated Waste carboy.
pH Check: Ensure the waste solution is between pH 4 and 10. Extremes should be neutralized before adding to bulk carboys to prevent carboy degradation.
Scenario C: Spills & Contaminated Debris[1]
Small Spill (< 5g):
Don PPE (Nitrile gloves, lab coat, goggles).[3][4]
Cover spill with wet paper towels (to prevent dust).
Scoop into a sealable plastic bag.
Wipe area with soap and water.
Place all materials into the "Solid Hazardous Waste" bin.
Regulatory Classification (RCRA)
Understanding the regulatory status prevents compliance violations.
RCRA Status: This specific CAS is not a P-listed (acutely toxic) or U-listed (toxic) waste specifically named in 40 CFR § 261.33.
Generator Determination: Under 40 CFR § 262.11, the waste generator (you) must determine if the waste exhibits hazardous characteristics.
Toxicity: Due to its biological activity as an amino acid analog, it is treated as toxic.
Ignitability: Not ignitable as a solid, but combustible.
Final Classification:Non-RCRA Listed, but Regulated Hazardous Chemical Waste. It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Emergency Procedures
Incident
Immediate Action
Eye Contact
Flush with water for 15 minutes holding eyelids open.[1] Seek medical attention.
Skin Contact
Wash with soap and water. Remove contaminated clothing.
Inhalation
Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Large)
Evacuate the lab. Contact EHS immediately. Do not attempt cleanup without respiratory protection.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54366656 (Related Structure: Indoline-5-carboxylic acid). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 2-Amino-3-(1-methylindolin-5-yl)propanoic acid
This guide outlines the operational safety, logistical handling, and disposal protocols for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6). As a research-grade unnatural amino acid, this compound lack...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety, logistical handling, and disposal protocols for 2-Amino-3-(1-methylindolin-5-yl)propanoic acid (CAS: 1341667-88-6).
As a research-grade unnatural amino acid, this compound lacks the extensive toxicological datasets associated with commodity chemicals. Therefore, this protocol adopts the Precautionary Principle , classifying the substance based on the structural hazards of its parent pharmacophores: indolines (potential sensitizers/irritants) and amino acids (zwitterionic solids capable of dust formation).
Technical Data Summary
Parameter
Detail
CAS Number
1341667-88-6
Formula / MW
C₁₂H₁₆N₂O₂ / 220.27 g/mol
Physical State
Off-white to pale brown solid powder
Solubility Profile
Soluble in DMSO, Dilute HCl (0.1 M); sparingly soluble in neutral water.[1][2]
Storage
2–8°C, Desiccated, Protected from light (Indoline moiety is oxidation-sensitive).
Part 1: Risk Assessment & Hazard Identification
Scientific Rationale: The indoline ring system is electron-rich, making it susceptible to oxidation and potential metabolic activation. While specific LD50 data is absent, structural analogs (e.g., 1-methyltryptophan) suggest potential for irritation and sensitization.
GHS Classification (Inferred by Structure-Activity Relationship):
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2][3][4]
H317: May cause an allergic skin reaction (Indoline derivative precaution).[5]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond simple lists to explain the barrier mechanism required for each hazard vector.
Protection Zone
Required Equipment
Technical Justification
Respiratory
N95 (minimum) or P100 Respirator
Hazard: Fine particulate dust during weighing. Mechanism: Electrostatic filtration prevents inhalation of zwitterionic dusts that can trigger mucosal inflammation. Mandatory if working outside a fume hood.
Dermal (Hand)
Nitrile Gloves (4 mil minimum)
Hazard: Dermal absorption/sensitization. Mechanism: Nitrile provides superior resistance to organic solvents (DMSO) used for dissolution compared to latex. Protocol: Double-gloving is required when handling stock solutions >10 mM.
Ocular
Chemical Splash Goggles
Hazard: Corrosive potential of acidic solvents (e.g., TFA, HCl) often used with this compound. Mechanism: Indirect venting prevents splash entry while managing humidity. Safety glasses are insufficient for liquid handling.
Body
Tyvek® Sleeves + Lab Coat
Hazard: Particulate accumulation on fabric. Mechanism: Cotton lab coats trap dust; Tyvek sleeves provide a disposable, impermeable barrier for forearms during weighing.
Part 3: Operational Workflow & Engineering Controls
The following diagram illustrates the decision logic for handling this compound to minimize exposure.
Caption: Operational logic flow for minimizing moisture uptake and exposure risks during handling.
Detailed Handling Protocol
Thermal Equilibration: Remove the vial from the refrigerator and place it in a desiccator for 30 minutes before opening.
Why? Cold vials attract atmospheric moisture. Water condensation can hydrolyze sensitive esters (if present) or cause the powder to clump, increasing weighing errors and dust potential.
Static Control: Use an anti-static gun or polonium strip during weighing.
Why? Amino acids are prone to static charge, causing "fly-away" powder that contaminates the balance and researcher.
Solubilization:
Preferred: DMSO (Dimethyl sulfoxide) or DMF for stock solutions (up to 100 mM).
Alternative: 0.1 M HCl or 10% Acetic Acid for aqueous applications.
Warning: Avoid basic conditions (pH > 9) for extended periods, as the indoline nitrogen is susceptible to oxidation.
Part 4: Emergency Response & Waste Disposal
Accidental Release Measures
Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
Liquid Spill: Absorb with vermiculite or sand. If dissolved in DMSO, treat as a solvent spill (flammable/permeator).
Disposal Protocol
Do not dispose of down the drain. This compound is a nitrogenous heterocycle and must be treated as hazardous chemical waste.
Segregation: Collect in a container labeled "Hazardous Waste - Toxic Organic."
Destruction Method: High-temperature incineration equipped with an afterburner and scrubber is the standard industry method for nitrogen-containing organics to prevent NOx release.
Container Rinse: Triple rinse empty vials with methanol before discarding glass; add rinsate to the waste stream.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]